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  • Product: 4-Methyl-1,5-naphthyridine
  • CAS: 7675-33-4

Core Science & Biosynthesis

Foundational

4-Methyl-1,5-naphthyridine physicochemical properties and characterization

An In-Depth Technical Guide to 4-Methyl-1,5-naphthyridine: Physicochemical Properties and Characterization Introduction The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-1,5-naphthyridine: Physicochemical Properties and Characterization

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a bioisostere of quinoline and naphthalene, its derivatives exhibit a wide array of biological activities and have found applications in organic light-emitting diodes (OLEDs).[1][2][3] The strategic placement of nitrogen atoms within the fused ring system allows for fine-tuning of electronic properties, solubility, and metabolic stability, making it a versatile building block for drug discovery and the development of functional materials.[1][4]

This technical guide provides a comprehensive overview of 4-Methyl-1,5-naphthyridine, a key derivative. We will delve into its core physicochemical properties, provide predicted and analogous spectroscopic data for its characterization, and outline established methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Molecular Structure and Core Properties

The foundational step in understanding any chemical entity is the precise definition of its structure and fundamental properties.

Chemical Structure

4-Methyl-1,5-naphthyridine consists of a pyridine ring fused to another pyridine ring, with a methyl group substituted at the 4-position. The nitrogen atoms are located at positions 1 and 5.

Caption: Molecular structure of 4-Methyl-1,5-naphthyridine.

Key Identifiers

A summary of the core identifiers for 4-Methyl-1,5-naphthyridine is presented below.

PropertyValue
Molecular Formula C₉H₈N₂
Molecular Weight 144.18 g/mol
SMILES Cc1ccnc2ncccc12
InChI InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3[5]
CAS Number Data not available for this specific isomer. The parent, 1,5-Naphthyridine, is CAS 254-79-5.[6]

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various environments, which is critical for designing experiments, developing formulations, and predicting its biological fate.

Physical State and Appearance

Based on analogous compounds like 2-methyl-1,5-naphthyridine, this compound is expected to be a solid at room temperature, likely appearing as a pale yellow to brownish crystalline powder.[5]

Solubility Profile
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGoodThe nitrogen atoms can hydrogen bond with the solvent's hydroxyl groups.
Polar Aprotic DMSO, DMFGoodStrong dipole-dipole interactions facilitate dissolution.
Intermediate Polarity Dichloromethane, ChloroformModerateA balance of polar and nonpolar characteristics allows for some interaction.[7]
Nonpolar Hexane, TolueneLowThe molecule's overall polarity is too high for significant dissolution in nonpolar media.[7]
Thermal Properties

The specific melting point for 4-Methyl-1,5-naphthyridine is not reported in the surveyed literature. However, data from related structures provide a reasonable estimation range. The parent 1,5-naphthyridine melts at 69-75°C[6], while more complex derivatives like 2-(4-methylnaphthalen-1-yl)-1,5-naphthyridine have a much higher melting point of 195–197 °C.[8] It is plausible that the melting point of 4-Methyl-1,5-naphthyridine lies between these values.

Acidity/Basicity (pKa)

The basicity of the naphthyridine core is a key chemical parameter. The pKa of the conjugate acid of the parent 1,5-naphthyridine is 2.91.[9][10] The methyl group at the 4-position is a weak electron-donating group, which slightly increases the electron density on the ring system. This effect is expected to make the nitrogen atoms slightly more basic. Therefore, the pKa of 4-Methyl-1,5-naphthyridine is predicted to be slightly higher than 2.91. Understanding pKa is crucial as it governs the protonation state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions.[11]

Synthesis and Purification

The construction of the 1,5-naphthyridine core is well-established in organic synthesis, with several classical methods being applicable.

Synthetic Strategy: The Skraup Reaction

A robust and frequently employed method for synthesizing the 1,5-naphthyridine skeleton is the Skraup reaction.[1][2] This reaction typically involves the cyclization of a 3-aminopyridine derivative with glycerol, often in the presence of an acid catalyst and an oxidizing agent.[2] Its reliability and use of readily available starting materials make it an excellent choice for producing 4-Methyl-1,5-naphthyridine. For instance, derivatives like 2-methyl-1,5-naphthyridine have been prepared via a Skraup reaction.[12]

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established Skraup synthesis modifications.

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-amino-4-methylpyridine (1.0 eq) with glycerol (3.0 eq).

  • Acidic Medium: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.

  • Oxidizing Agent: Add a suitable oxidizing agent, such as sodium m-nitrobenzenesulfonate, to the reaction mixture.[2]

  • Reaction: Heat the mixture to approximately 130-140 °C and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as chloroform or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification Methodology

The crude product obtained from the synthesis is typically purified using standard laboratory techniques.

  • Column Chromatography: Flash chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

  • Recrystallization: Further purification can be achieved by recrystallizing the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product with high purity.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a suite of analytical techniques. While experimental spectra for 4-Methyl-1,5-naphthyridine are not widely published, accurate predictions can be made based on extensive data from closely related analogs.[8][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are predicted relative to TMS.

    Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
    H2 ~8.9 Doublet (d) J ≈ 4.5 Hz
    H3 ~7.5 Doublet (d) J ≈ 8.5 Hz
    Methyl (CH₃) ~2.5 Singlet (s) -
    H6 ~9.0 Doublet of Doublets (dd) J ≈ 4.2, 1.7 Hz
    H7 ~7.6 Doublet of Doublets (dd) J ≈ 8.5, 4.2 Hz

    | H8 | ~8.3 | Doublet of Doublets (dd) | J ≈ 8.5, 1.7 Hz |

    Causality: The protons on the pyridine rings are deshielded and appear in the aromatic region (7.5-9.0 ppm). The specific couplings between adjacent protons are characteristic of the 1,5-naphthyridine ring system.[12] The methyl protons are in a shielded environment and appear as a sharp singlet around 2.5 ppm.[12]

  • ¹³C NMR: The carbon spectrum will show nine distinct signals.

    Carbon Assignment Predicted δ (ppm)
    Methyl (CH₃) ~21
    Aromatic CH 121 - 137

    | Quaternary C | 145 - 155 |

    Causality: The methyl carbon is the most shielded, appearing upfield. The aromatic carbons resonate in the typical range of 120-155 ppm, with carbons adjacent to nitrogen atoms being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion: The high-resolution mass spectrum should show the molecular ion (M⁺) peak corresponding to the exact mass of C₉H₈N₂.

  • Fragmentation: Common fragmentation pathways for such aromatic heterocycles include the loss of a hydrogen radical (M-1), the loss of a methyl radical (M-15), and the cleavage of the rings, often involving the loss of HCN (M-27).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode
3050-3150 Aromatic C-H Stretch
2950-3000 Aliphatic C-H Stretch (methyl)
1580-1620 C=C and C=N Aromatic Ring Stretching
1400-1500 C=C and C=N Aromatic Ring Stretching

| 750-900 | C-H Out-of-plane Bending |

Causality: The spectrum will be dominated by absorptions from the aromatic system and the methyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule's overall structure. The spectrum is expected to share features with that of 4-methylpyridine.[13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted 1,5-naphthyridines typically exhibit strong absorption bands in the UV region.

  • Expected λmax: Based on data for similar 4,8-substituted 1,5-naphthyridines, strong π → π* transitions are expected, with absorption maxima (λmax) likely in the range of 290–320 nm.[4][14]

X-ray Crystallography

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide definitive proof of structure and detailed information about its solid-state conformation.

  • Solid-State Conformation: Based on crystal structures of related compounds, such as 4-diphenylphosphanyl-8-methyl-1,5-naphthyridine, the fused 1,5-naphthyridine ring system is expected to be nearly planar.[15]

Experimental Workflow Visualization

A logical workflow is essential for the efficient and accurate synthesis and characterization of a target compound. This process ensures that each step validates the next, culminating in a well-characterized final product.

G cluster_0 A Synthesis (Skraup Reaction) B Workup & Crude Isolation A->B Reaction Complete C Purification (Column Chromatography) B->C Crude Product D Purity Check (TLC, LCMS) C->D Purified Fractions D->C Fractions Impure E Structure Elucidation D->E Pure (>95%) F ¹H & ¹³C NMR G Mass Spectrometry (HRMS) H IR & UV-Vis Spectroscopy I Final Characterized Compound F->I Data Consistent G->I Data Consistent H->I Data Consistent

Caption: General workflow for the synthesis and characterization of 4-Methyl-1,5-naphthyridine.

Conclusion

4-Methyl-1,5-naphthyridine is a valuable heterocyclic building block with physicochemical properties that make it an attractive starting point for further chemical exploration. Its synthesis is achievable through well-established methods like the Skraup reaction. While direct experimental data for this specific isomer is sparse in the literature, a robust characterization profile can be confidently predicted through the analysis of analogous compounds. This guide provides the foundational knowledge and technical insights necessary for researchers to synthesize, purify, and characterize 4-Methyl-1,5-naphthyridine, enabling its use in the development of novel therapeutics and advanced materials.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link][1][2]

  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link][8]

  • Li, J., Wang, J., & Miao, W. (2013). 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o411. [Link][15]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Bath. [Link][9][10]

  • Deau, E., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(17), 4244-4265. [Link][12]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link][16]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link][3]

  • Wang, K. Y., et al. (2012). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Organic & Biomolecular Chemistry, 10(32), 6560-6570. [Link][4][14]

  • NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. [Link][13]

  • Robertson, L. C., & Merritt, J. A. (1972). The Electronic Absorption Spectrum of 1,5-Naphthyridine in the Vapor Phase. DTIC. [Link][17]

  • ChemBK. (n.d.). 1,5-Naphthyridine-4-amine. ChemBK. [Link][18]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link][11]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,5-Naphthyridine

A Note to the Researcher: The initial focus of this guide was the crystal structure of 4-Methyl-1,5-naphthyridine. However, a comprehensive search of crystallographic databases revealed a lack of publicly available, refi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The initial focus of this guide was the crystal structure of 4-Methyl-1,5-naphthyridine. However, a comprehensive search of crystallographic databases revealed a lack of publicly available, refined single-crystal X-ray diffraction data for this specific derivative. To provide a robust and technically detailed guide, we will instead focus on the parent compound, 1,5-naphthyridine . The structural principles and experimental methodologies discussed herein are directly applicable to the analysis of its derivatives, including 4-Methyl-1,5-naphthyridine, should a suitable crystal be grown and analyzed in the future.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] As a bioisostere of quinoline and other bicyclic heteroaromatic systems, it is a cornerstone for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors for anticancer therapies and as antimalarial compounds.[1] The planar, electron-deficient nature of the 1,5-naphthyridine ring system allows it to participate in crucial intermolecular interactions within biological targets, such as hydrogen bonding and π-π stacking.

A precise understanding of the three-dimensional structure of the 1,5-naphthyridine core is fundamental to structure-based drug design. Single-crystal X-ray diffraction provides the most definitive and high-resolution data on the solid-state conformation, bond lengths, bond angles, and packing of a molecule.[2] This information is invaluable for computational modeling, understanding structure-activity relationships (SAR), and designing next-generation molecules with improved potency and selectivity.

This guide will provide a detailed overview of the synthesis of 1,5-naphthyridine, the principles and a detailed protocol for its single-crystal X-ray diffraction analysis, and a thorough discussion of its crystal structure.

Part 1: Synthesis of 1,5-Naphthyridine via the Skraup Reaction

The Skraup synthesis is a classic and effective method for the preparation of quinolines and their aza-analogs, such as 1,5-naphthyridines.[3][4] The reaction involves the treatment of an aromatic amine, in this case, 3-aminopyridine, with glycerol, sulfuric acid, and an oxidizing agent.[3] The sulfuric acid dehydrates the glycerol in situ to form acrolein, which then undergoes a Michael addition with the 3-aminopyridine. Subsequent acid-catalyzed cyclization and oxidation yield the aromatic 1,5-naphthyridine ring system.[3]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine[5]

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the 3-aminopyridine and glycerol.

  • Acid Addition: Slowly and with cooling (e.g., in an ice bath), add the concentrated sulfuric acid to the mixture.

  • Addition of Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature of 130-160 °C and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the aqueous layer multiple times with dichloromethane.

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure 1,5-naphthyridine.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[5][6]

The Causality Behind the Experiment: From Crystal to Structure

The fundamental principle of X-ray diffraction is Bragg's Law, which describes the constructive interference of monochromatic X-rays by the planes of atoms within a crystal lattice.[5] By systematically rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density within the unit cell can be constructed. This electron density map is then interpreted to determine the positions of the individual atoms, leading to the final crystal structure.

The workflow for single-crystal X-ray diffraction analysis can be broken down into several key steps, as illustrated in the diagram below.

experimental_workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_processing Structure Solution & Refinement crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_selection Selection of a high-quality single crystal crystal_growth->crystal_selection mounting Mounting the crystal on the diffractometer crystal_selection->mounting data_collection Data Collection (rotating crystal in X-ray beam) mounting->data_collection data_reduction Data Reduction (integration of reflection intensities) data_collection->data_reduction structure_solution Structure Solution (determining initial atomic positions) data_reduction->structure_solution structure_refinement Structure Refinement (optimizing the structural model) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model (CIF file)

Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction
Detailed Methodology
  • Crystal Growth and Selection: High-quality single crystals of 1,5-naphthyridine are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent. A crystal with well-defined faces and a size of approximately 0.1-0.3 mm in each dimension is selected under a microscope.

  • Data Collection: The selected crystal is mounted on a goniometer head and placed in a modern single-crystal X-ray diffractometer.[6] The instrument consists of an X-ray source (e.g., a Mo or Cu Kα rotating anode), a goniometer for precise crystal orientation, and a detector (e.g., a CCD or CMOS detector). Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the intensities of the individual reflections. These intensities, along with their positions, are used to determine the unit cell parameters and the space group of the crystal. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by various crystallographic R-factors.

Part 3: The Crystal Structure of 1,5-Naphthyridine

The crystal structure of 1,5-naphthyridine has been determined and the crystallographic data is available in the Crystallography Open Database (COD) under the deposition number 7241889.[7]

Sources

Foundational

A Technical Guide to the Electronic and Photophysical Properties of 4-Methyl-1,5-Naphthyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, integral to advancements in medicinal chemistry and organic electronics.[1][2] The introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, integral to advancements in medicinal chemistry and organic electronics.[1][2] The introduction of a simple methyl group at the 4-position profoundly influences the molecule's electronic and photophysical characteristics, creating a unique profile for targeted applications. This guide provides an in-depth analysis of 4-methyl-1,5-naphthyridine derivatives, synthesizing theoretical principles with validated experimental protocols. We will explore the causality behind experimental choices, present detailed methodologies for characterization, and summarize key data to provide a comprehensive resource for researchers, chemists, and drug development professionals.

The 1,5-Naphthyridine Core: Structure and Significance

The 1,5-naphthyridine skeleton consists of two fused pyridine rings, an electron-deficient aromatic system. This inherent electron deficiency is a key determinant of its chemical reactivity and physical properties, making it a valuable building block in various fields.[3] Its derivatives have been investigated for a wide range of biological activities and as materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronics.[1][3][4]

The Perturbing Effect of the 4-Methyl Group

The addition of a methyl group at the 4-position introduces a localized, electron-donating inductive effect (+I). This seemingly minor modification has significant consequences:

  • Modulation of Electron Density: The +I effect of the methyl group increases electron density in the adjacent pyridine ring, subtly altering the overall charge distribution and reactivity of the scaffold.

  • Steric Influence: The methyl group can introduce steric hindrance, influencing the preferred conformations of larger derivatives and their ability to participate in intermolecular interactions, such as crystal packing or binding to a biological target.

  • Impact on Synthesis: The presence of the methyl group can direct the regioselectivity of further functionalization reactions. For instance, it can influence the outcome of electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[1]

Theoretical Framework: Predicting Electronic Behavior

To rationally design novel derivatives, a robust theoretical understanding of their electronic structure is paramount. We leverage computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to model and predict these properties.

Causality in Method Selection: Why DFT/TD-DFT?

For organic molecules like 1,5-naphthyridines, DFT provides a cost-effective and accurate method for calculating ground-state electronic properties. The choice of functional, such as B3LYP or M06, and a Pople-style basis set like 6-31G(d,p) offers a well-documented balance of computational expense and accuracy for predicting geometries and orbital energies in such systems.[5][6] TD-DFT extends this capability to predict excited-state properties, including UV-Visible absorption spectra, which is crucial for understanding photophysical behavior.[5]

Key Computational Analyses
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a primary determinant of the molecule's electronic absorption and emission properties and provides an indication of its kinetic stability.[6][7] In many 1,5-naphthyridine derivatives, the HOMO is typically distributed over the π-system, while the LUMO is also delocalized across the aromatic core. Substituents can dramatically alter the energy and localization of these orbitals.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For 1,5-naphthyridine, the nitrogen atoms create regions of negative potential (electron-rich), which are susceptible to electrophilic attack or coordination with metal ions. The MEP is invaluable for predicting sites of non-covalent interactions.

Workflow for Computational Property Prediction

Below is a standardized workflow for the in silico analysis of a novel 4-methyl-1,5-naphthyridine derivative.

G Computational Prediction Workflow cluster_0 Computational Setup cluster_1 Ground State Calculations (DFT) cluster_2 Excited State Calculations (TD-DFT) cluster_3 Analysis & Interpretation A 1. Define Molecular Structure B 2. Select Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (Confirm Minimum) C->D E 5. Calculate HOMO, LUMO, and MEP D->E H 8. Correlate Structure with Electronic & Optical Properties E->H F 6. Calculate Vertical Excitation Energies G 7. Simulate UV-Vis Absorption Spectrum F->G G->H

Caption: A typical workflow for predicting electronic and photophysical properties using DFT and TD-DFT.

Experimental Characterization of Photophysical Properties

While theory provides a predictive framework, experimental validation is essential. The following section details the core techniques and self-validating protocols for accurately characterizing the photophysical properties of 4-methyl-1,5-naphthyridine derivatives.

UV-Visible Absorption and Fluorescence Spectroscopy

The interaction of these molecules with light is governed by electronic transitions, primarily π-π* transitions within the aromatic system. These are elucidated using UV-Visible and fluorescence spectroscopy.

  • Absorption: Measures the wavelengths of light a molecule absorbs to move from the ground state (S₀) to an excited state (S₁).

  • Fluorescence: Measures the wavelengths of light emitted as the molecule relaxes from the excited state (S₁) back to the ground state (S₀). The emission spectrum is typically red-shifted (at a lower energy/longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes Shift .

Jablonski Diagram of Photophysical Processes

G Simplified Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet) T1 T₁ (Excited Triplet) p1 p3 p1->p3 Absorption p2 p4 p4->p2 Fluorescence (k_r) p4->p2 Internal Conversion (k_nr) p6 p4->p6 Intersystem Crossing (k_isc) p5 p5->p2 Phosphorescence

Caption: Key electronic transitions and relaxation pathways for a fluorescent molecule.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a critical measure of a molecule's emission efficiency—the ratio of photons emitted to photons absorbed.[8] The comparative method is the most common and reliable technique for solutions.[8][9]

Protocol: Relative Quantum Yield Determination (Comparative Method)

  • Principle: This method compares the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[10][11]

  • Self-Validation: To ensure accuracy, a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) of both the sample and standard are prepared. This minimizes inner-filter effects where emitted light is reabsorbed by other molecules in the solution. Plotting integrated fluorescence intensity versus absorbance should yield a straight line, confirming the absence of concentration-dependent quenching effects.[8]

  • Step-by-Step Methodology:

    • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the test compound.

    • Solvent Matching: Ideally, use the same solvent for both the standard and the test compound. If different solvents are used, a correction for the refractive index must be applied.[8]

    • Absorbance Measurements: Prepare at least five solutions of varying concentrations for both the standard and the test compound. Record the absorbance at the chosen excitation wavelength (λ_ex). The absorbance values should be kept below 0.1 to maintain a linear relationship between absorbance and concentration.

    • Fluorescence Measurements: Excite each solution at λ_ex and record the emission spectrum. Ensure all instrument settings (e.g., slit widths, detector voltage) are identical for all measurements.

    • Data Analysis:

      • Integrate the area under the emission curve for each spectrum.

      • Correct the spectra for the instrument's wavelength-dependent response if necessary.

      • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

      • Determine the gradient (slope) of the linear fit for both plots.

    • Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation[8]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.

      • η_X and η_ST are the refractive indices of the respective solvents.

Determination of Fluorescence Lifetime (τ)

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is often measured using Time-Correlated Single Photon Counting (TCSPC).

Protocol: Fluorescence Lifetime Measurement (TCSPC)

  • Principle: TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[12][13] By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.[14][15]

  • Self-Validation: The quality of the data is assessed by analyzing the weighted residuals and the chi-squared (χ²) value of the exponential decay fit. A χ² value close to 1.0 indicates a good fit. It is also crucial to measure an Instrument Response Function (IRF) using a scattering solution (e.g., ludox) to deconvolve the instrument's time resolution from the measured decay.[13]

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in the desired solvent. The concentration should be adjusted to ensure the photon detection rate is low (typically <5% of the laser repetition rate) to avoid "pile-up" artifacts.

    • IRF Measurement: Record the IRF by measuring a scattering solution at the excitation wavelength. The full width at half maximum (FWHM) of the IRF defines the lower limit of the lifetime that can be accurately resolved.[13]

    • Data Acquisition: Using a high-repetition-rate pulsed laser (e.g., a picosecond diode laser), excite the sample.[14] A sensitive single-photon detector (e.g., a PMT or SPAD) detects the emitted fluorescence. The TCSPC electronics time-stamp the arrival of each photon relative to the laser sync pulse.[12]

    • Decay Analysis: The collected histogram is fitted to a single or multi-exponential decay model using deconvolution software that accounts for the measured IRF. The lifetime (τ) is extracted from this fit.

Structure-Property Relationships and Data

The electronic and photophysical properties of the 4-methyl-1,5-naphthyridine core are highly tunable through substitution at other positions. For instance, attaching electron-donating groups (EDGs) like methoxy or amino groups generally leads to a red-shift in both absorption and emission spectra, while electron-withdrawing groups (EWGs) like nitro or cyano groups can cause a blue-shift and may decrease the fluorescence quantum yield.

Table 1: Illustrative Photophysical Data for Substituted 1,5-Naphthyridine Derivatives (Note: This table is a representative example based on general trends and data from various naphthyridine systems, as data for a homologous series of 4-methyl derivatives is not consolidated in a single source. Citations refer to analogous substituted systems.)

Derivative (R-group on 1,5-Naphthyridine)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)Lifetime (τ) (ns)
4,8-diphenyl[6][7]3104349980~0.3-0.5~2-4
4,8-di(thiophen-2-yl)[6][7]32052111860~0.2-0.4~1-3
4-amino substituted[1]340-360450-480~6500-7500VariableVariable
4-hydroxy substituted[3]330-350420-450~6000-7000VariableVariable

Applications and Future Outlook

The tunable properties of 4-methyl-1,5-naphthyridine derivatives make them highly attractive candidates for several advanced applications:

  • Fluorescent Probes: Their sensitivity to the local environment can be exploited to design probes for ions, pH, or biomolecules.

  • Organic Electronics: Their inherent electron-deficient nature makes them suitable as electron-transporting or host materials in OLEDs.[3]

  • Medicinal Chemistry: The 1,5-naphthyridine scaffold is a key component in various kinase inhibitors and other therapeutic agents.[16][17] Understanding the electronic properties is crucial for optimizing drug-receptor interactions.

Future work will focus on synthesizing novel derivatives with tailored substituents to fine-tune their emission color, quantum yield, and solid-state properties for next-generation materials and therapeutics.

References

  • Vertex AI Search. (2025). What is Time Correlated Single Photon Counting?
  • Edinburgh Instruments. (2023, June 28). TCSPC - What is Time-Correlated Single Photon Counting?
  • PicoQuant. (n.d.). Time-correlated single photon counting (TCSPC).
  • Boston Electronics. (n.d.). What is Time Correlated Single Photon Counting?
  • Becker & Hickl GmbH. (n.d.). Classic TCSPC.
  • Niziol, J., et al. (2017).
  • LabRulez LCMS. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed.
  • Khan, M., et al. (2024). Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit.
  • de la Torre, M., et al. (2021).
  • BenchChem. (n.d.). Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics.
  • Vijila, C., et al. (2000). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • de la Torre, M., et al. (2020).
  • Li, J., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • de la Torre, M., et al. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • de la Torre, M., et al. (2020).
  • Movassaghi, M., et al. (2024).
  • Zhu, H., et al. (2012). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation.
  • Zhu, H., et al. (2025). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: Synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation.
  • Fadda, A. A., et al. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry.
  • Palacios, F., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry.
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry.
  • de la Torre, M., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.

Sources

Exploratory

4-Methyl-1,5-naphthyridine: A Technical Guide to its Safety Profile and Handling

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the available safety information and handling guidelines for 4-Methyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety information and handling guidelines for 4-Methyl-1,5-naphthyridine. It is crucial to note that specific toxicological data for this compound is limited. Therefore, the safety profile presented herein is largely inferred from data on structurally related compounds. All handling and safety procedures should be conducted with the utmost caution, assuming the compound is potentially hazardous.

Introduction

4-Methyl-1,5-naphthyridine is a heterocyclic organic compound belonging to the naphthyridine class, which are bicyclic aromatic compounds containing two nitrogen atoms. The 1,5-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] Given its potential utility in drug discovery and chemical synthesis, a thorough understanding of its safety profile and proper handling procedures is paramount for researchers. This guide synthesizes the available information to provide a comprehensive safety overview and practical handling recommendations.

Compound Identification

PropertyValueSource
Chemical Name 4-Methyl-1,5-naphthyridineAccel Scientific[2]
CAS Number 7675-33-4Accel Scientific[2]
Molecular Formula C₉H₈N₂Accel Scientific[2]
Molecular Weight 144.17 g/mol Accel Scientific[2]
Synonyms 1,5-Naphthyridine, 4-methyl-

Inferred Toxicological Profile

Lessons from Structurally Related Compounds
  • Naphthyridine Derivatives: The broader class of naphthyridines has been investigated for various biological activities. Some fused 1,5-naphthyridine derivatives have demonstrated cytotoxic effects against human cancer cell lines, suggesting potential for cellular toxicity.[3] For instance, certain derivatives have shown antiproliferative activity by inhibiting topoisomerase I.[4] While these findings are related to more complex structures, they underscore the potential for biological activity and associated toxicity within the 1,5-naphthyridine class.

  • 4-Methylpyridine: The MSDS for the structurally related compound 4-methylpyridine indicates several hazards. It is classified as harmful if swallowed or inhaled and toxic in contact with skin.[5] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[5] Chronic exposure to 4-methylpyridine may cause damage to the liver and kidneys.[6]

Based on this information, it is prudent to handle 4-Methyl-1,5-naphthyridine as a compound that is potentially harmful if ingested, inhaled, or absorbed through the skin, and as a potential irritant to the skin, eyes, and respiratory system.

The following diagram illustrates the logical flow for assessing the potential hazards of a compound with limited direct data.

Caption: Workflow for Hazard Assessment of Compounds with Limited Data.

Material Safety Data Sheet (MSDS) Information Summary

While a specific MSDS for 4-Methyl-1,5-naphthyridine is not available, a Fisher Scientific safety data sheet for a related product containing a 1,6-naphthyridine derivative states it is not considered hazardous.[7] However, given the data on other related compounds, it is recommended to adhere to the more stringent safety precautions outlined below. A comprehensive MSDS for any chemical should include the following sections, which we will populate with conservative, precautionary information.

MSDS SectionPrecautionary Information for 4-Methyl-1,5-naphthyridine
Hazards Identification Potential for acute toxicity (oral, dermal, inhalation), skin and eye irritation, and respiratory tract irritation.[5]
First-Aid Measures Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8] Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][8] Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][7][8] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Fire-Fighting Measures Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7] Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures Ensure adequate ventilation. Wear personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[7]
Handling and Storage Handle in accordance with good industrial hygiene and safety practice.[7] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.[8]
Exposure Controls/Personal Protection Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Personal Protective Equipment (PPE): Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat are mandatory.[8][9]
Stability and Reactivity Stable under recommended storage conditions. Avoid excess heat and dust formation. Incompatible with strong oxidizing agents.[7] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is essential when working with 4-Methyl-1,5-naphthyridine due to the unknown nature of its full toxicological profile.

Personal Protective Equipment (PPE) Selection and Use

The following diagram outlines the recommended PPE for handling 4-Methyl-1,5-naphthyridine.

Caption: Recommended Personal Protective Equipment (PPE).

Step-by-Step PPE Protocol:

  • Eye Protection: Always wear chemical safety goggles that conform to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[7] A face shield may be necessary for splash hazards.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[7] Butyl rubber gloves are often recommended for handling pyridines.[9] Nitrile gloves may not be suitable.[9] Always inspect gloves for integrity before use.

  • Body Protection: A fully buttoned lab coat should be worn at all times in the laboratory.

  • Respiratory Protection: All handling of solid 4-Methyl-1,5-naphthyridine and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Emergency Procedures

In Case of a Spill:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[7]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Response:

The following flowchart details the immediate first aid actions required upon exposure.

First_Aid_Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Occurs Skin_1 Remove contaminated clothing Exposure->Skin_1 Eye_1 Rinse with water for at least 15 minutes, lifting eyelids Exposure->Eye_1 Inhale_1 Move to fresh air Exposure->Inhale_1 Ingest_1 Do NOT induce vomiting Exposure->Ingest_1 Skin_2 Wash with soap and water for at least 15 minutes Skin_1->Skin_2 Skin_3 Seek medical attention Skin_2->Skin_3 Eye_2 Seek immediate medical attention Eye_1->Eye_2 Inhale_2 If breathing is difficult, give oxygen Inhale_1->Inhale_2 Inhale_3 Seek immediate medical attention Inhale_2->Inhale_3 Ingest_2 Rinse mouth with water Ingest_1->Ingest_2 Ingest_3 Seek immediate medical attention Ingest_2->Ingest_3

Caption: First Aid Protocol for Exposure to 4-Methyl-1,5-naphthyridine.

Conclusion

While 4-Methyl-1,5-naphthyridine holds promise as a scaffold in medicinal chemistry and other research areas, the lack of specific toxicological data necessitates a highly cautious approach to its handling. By understanding the potential hazards inferred from related compounds and adhering to the stringent safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to treat this compound as potentially hazardous until comprehensive toxicological data becomes available.

References

  • Accel Scientific. 4-methyl-1,5-naphthyridine | 7675-33-4. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • NextSDS. 4-Hydroxy-6-methyl-1,5-naphthyridine — Chemical Substance Information. [Link]

  • Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Dow. Personal Protective Equipment Guidance. [Link]

  • NextSDS. 4-chloro-8-methyl-1,5-naphthyridine — Chemical Substance Information. [Link]

  • Occupational Safety and Health Administration. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • American Chemistry Council. MDI or TDI: First Aid Guidance. [Link]

  • Covestro. Guidance for Selection of Protective Clothing for MDI Users. [Link]

  • NextSDS. 4-methyl-1,8-naphthyridine-2-carbaldehyde — Chemical Substance Information. [Link]

  • Centers for Disease Control and Prevention. Acute 4MEI Respiratory Toxicity. [Link]

  • ACS Publications. Quantitative Sensitization Efficiencies in NIR-Emissive Homoleptic Ln(III) Complexes Using 2-(5-Methylpyridin-2-yl)-8-hydroxyquinoline. [Link]

  • European Chemicals Agency. Dossier content. [Link]

  • National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. [Link]

  • OEHHA. Evidence on the Carcinogenicity of 4-methylquinoline. [Link]

  • Hindawi. A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. [Link]

  • Hesperian Health Guides. First aid for chemicals. [Link]

  • National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Encyclopedia.pub. Fused 1,5-naphthyridines. [Link]

  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ACS Publications. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. [Link]

  • National Center for Biotechnology Information. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • RIVM. Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

  • National Center for Biotechnology Information. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]

  • Bentham Science. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]

Sources

Foundational

Early Discovery and Structural Elucidation of Methyl-Substituted 1,5-Naphthyridines

Executive Summary The 1,5-naphthyridine scaffold—a fused bicyclic system containing two nitrogen atoms at the 1- and 5-positions—is a privileged structure in modern medicinal chemistry. Derivatives of this heterocycle ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-naphthyridine scaffold—a fused bicyclic system containing two nitrogen atoms at the 1- and 5-positions—is a privileged structure in modern medicinal chemistry. Derivatives of this heterocycle exhibit a broad spectrum of biological activities, acting as topoisomerase I (TopI) inhibitors, antimalarial agents, and potent kinase inhibitors[1]. During the early discovery phase, the strategic introduction of a methyl group (the "magic methyl" effect) can profoundly alter the physicochemical and pharmacological profile of the molecule. This technical guide explores the causal logic behind the synthesis, structural elucidation, and optimization of methyl-substituted 1,5-naphthyridines, providing a comprehensive framework for drug development professionals.

The "Magic Methyl" Effect in 1,5-Naphthyridines

In drug design, the addition of a single methyl group can drastically improve a compound's binding affinity, metabolic stability, and target selectivity. For 1,5-naphthyridines, this effect manifests in several critical ways:

  • Conformational Locking & Steric Shielding: The introduction of a methyl group can restrict bond rotation, forcing the molecule into its active binding conformation. For example, in the development of tricyclic sulfonamides, a methyl substitution β to the carbonyl projects into the concave face of the ring system, reducing rotational freedom and significantly enhancing receptor binding[2].

  • Potency Amplification: In the optimization of TGF- β type I receptor (ALK5) inhibitors, the introduction of a methyl group at the C6-position of the 1,5-naphthyridine core led to a 6-fold increase in cellular potency[3].

  • Electronic Modulation: In partially saturated systems like 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, the methyl substituent exerts a moderate electron-donating inductive effect (+I). This stabilizes the adjacent nitrogen lone pairs, modulates the basicity (pKa) of the pharmacophore, and yields nanomolar activity against c-Met and DYRK1A kinases[4].

Synthetic Methodologies in Early Discovery

Constructing the methyl-substituted 1,5-naphthyridine core requires regioselective cyclization strategies. The choice of synthesis dictates the substitution pattern and the overall yield of the hit-to-lead campaign.

The Modified Skraup Synthesis

The classical Skraup reaction is the most robust method for assembling the 1,5-naphthyridine core from 3-aminopyridine derivatives[3][5]. However, traditional conditions (using nitrobenzene as an oxidant) are often too harsh for methyl-substituted precursors, leading to unwanted oxidation of the methyl group. A modified approach utilizes iodine ( I2​ ) as a milder oxidant[4].

Logical flow of the modified Skraup synthesis for methyl-1,5-naphthyridines.
Standardized Protocol: Synthesis of 2,8-dimethyl-1,5-naphthyridine

Causality Note: This protocol utilizes a self-validating workup. The acidic reaction mixture keeps the naphthyridine protonated in the aqueous layer, allowing the extraction of neutral organic impurities before basification.

  • Reagent Charging: In a round-bottom flask equipped with a reflux condenser, charge 3-amino-4-methylpyridine (1.0 equiv), glycerol (2.5 equiv), and I2​ (0.5 equiv) in a 1:1 mixture of dioxane/water.

  • Acid Catalysis: Slowly add concentrated H2​SO4​ (3.0 equiv) dropwise at 0∘C . Rationale: Sulfuric acid acts as both the catalyst for the Michael addition and the dehydrating agent to convert glycerol into the reactive acrolein intermediate.

  • Cyclization: Heat the mixture to 100−110∘C for 12–18 hours.

  • Workup (Self-Validating): Cool the mixture to room temperature. Wash the acidic aqueous layer with diethyl ether to remove unreacted glycerol and non-basic byproducts.

  • Basification & Extraction: Carefully adjust the aqueous layer to pH 9 using 6M NaOH . Extract the liberated free-base naphthyridine with ethyl acetate ( 3×50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexane) to yield the product[3].

Quantitative Comparison of Synthetic Routes

Different substitution patterns require distinct synthetic logic. Table 1 summarizes the primary routes utilized in early discovery[4].

Synthetic MethodStarting MaterialsCatalyst / OxidantTarget ScaffoldTypical Yield (%)
Modified Skraup 3-Amino-4-methylpyridine + Glycerol I2​ / H2​SO4​ Fully aromatic methyl-1,5-naphthyridines45–50%
Conrad-Limpach β -Ketoester + 1-methyl-3-aminopyridineMontmorillonite K10Tetrahydro-1,5-naphthyridines60–70%
Diels-Alder [4+2] Aldimine + StyreneNone (Thermal)Stereochemically complex tetrahydro derivatives55–65%

Structural Elucidation and Analytical Validation

The primary analytical challenge in naphthyridine chemistry is differentiating the 1,5-isomer from the 1,6-, 1,7-, or 1,8-isomers, as their mass and basic chemical properties are nearly identical. Rigorous structural elucidation relies heavily on advanced Nuclear Magnetic Resonance (NMR) techniques[6][7].

NMR Elucidation Logic

A combination of 1D and 2D NMR is required to unambiguously assign the regiochemistry of the methyl group and the nitrogen atoms within the fused ring system.

Sequential NMR workflow for the structural elucidation of naphthyridine isomers.
  • 1H and 13C NMR: The initial 1D spectra provide the basic proton and carbon counts. The methyl protons typically appear as a sharp singlet between δ 2.5 - 3.0 ppm, depending on their proximity to the electron-withdrawing nitrogen atoms[7].

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. HMBC maps long-range ( 2J and 3J ) carbon-proton couplings. Because the 1,5-naphthyridine core contains two quaternary bridgehead carbons (C4a and C8a) that lack attached protons, HMBC is the only way to assign them. By observing the 3-bond correlation from the methyl protons to the adjacent ring carbons, the exact position of the methyl substitution can be unequivocally proven[6][7].

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For chiral tetrahydro-1,5-naphthyridines, ROESY is employed to determine the relative stereochemistry and spatial proximity of the methyl group. If the methyl group is positioned β to a specific functional group, a strong Through-Space NOE cross-peak will be observed, confirming the active binding conformation[2].

Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the exact mass. The molecular ion peak ( M+ or [M+H]+ ) is identified, and collision-induced dissociation (CID) is used to analyze fragmentation patterns. Methyl-substituted 1,5-naphthyridines typically exhibit a characteristic loss of a methyl radical ( M−15 ) or HCN ( M−27 ) from the pyridine rings.

Conclusion

The early discovery of methyl-substituted 1,5-naphthyridines requires a delicate balance of synthetic precision and rigorous analytical validation. By leveraging modified Skraup or Conrad-Limpach cyclizations, chemists can access these privileged scaffolds. Subsequently, utilizing a robust 2D NMR workflow—anchored by HMBC and ROESY—ensures absolute confidence in the structural assignment, paving the way for successful hit-to-lead optimization in targeted drug discovery.

References

  • Fused 1,5-naphthyridines - Encyclopedia.pub Source: Encyclopedia MDPI URL:[Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF- β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL:[Link]

  • SYNTHESIS AND EVALUATION OF SOME NITROGEN HETEROCYCLES AS ANTIMALARIALS Source: Open Research Repository - The Australian National University URL:[Link]

  • Assignments of 1H And 13C NMR of 6(9)-Methyl-Benzo[b]naphthyridines Source: Spectroscopy Letters - Taylor & Francis URL:[Link]

  • The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the scalable synthesis of 4-Methyl-1,5-naphthyridine

Protocol for the Scalable Synthesis of 4-Methyl-1,5-naphthyridine A Mechanistic and Operational Guide for Drug Development Professionals Introduction & Mechanistic Rationale The 1,5-naphthyridine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for the Scalable Synthesis of 4-Methyl-1,5-naphthyridine A Mechanistic and Operational Guide for Drug Development Professionals

Introduction & Mechanistic Rationale

The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, frequently embedded in the architecture of kinase inhibitors, antimalarial agents, and novel antibiotics such as azetidinyl ketolides[1][2]. While the classical Skraup synthesis (utilizing glycerol) efficiently yields the unsubstituted 1,5-naphthyridine core, regioselective functionalization—such as installing a methyl group specifically at the C4 position—requires a modified synthetic architecture[3].

To directly synthesize 4-methyl-1,5-naphthyridine from 3-aminopyridine, glycerol is replaced with an α,β-unsaturated ketone, specifically methyl vinyl ketone (MVK)[3].

Causality of the Chemical Pathway: The reaction initiates via a Michael addition of the exocyclic amine of 3-aminopyridine to the terminal olefin of MVK. The resulting secondary amine intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, cyclizing at the C2 position of the pyridine ring. Subsequent dehydration yields a dihydro-naphthyridine intermediate, which must be oxidized to achieve full aromatization. For scalable and safe operations, mild oxidants like sodium m-nitrobenzenesulfonate are selected over highly exothermic classical oxidants (e.g., arsenic acid) to prevent thermal runaway and reactor over-pressurization[2][4].

Retrosynthetic Architecture & Workflow

G A 3-Aminopyridine C Michael Addition Intermediate A->C B Methyl Vinyl Ketone (MVK) B->C D Acid-Catalyzed Cyclization C->D H2SO4 / Heat E Oxidation (Aromatization) D->E m-NO2PhSO3Na F 4-Methyl-1,5- naphthyridine E->F -H2O, -2e-

Mechanistic workflow for the synthesis of 4-Methyl-1,5-naphthyridine via modified Skraup reaction.

Quantitative Data & Yield Optimization

The synthesis of 4-methyl-1,5-naphthyridine via MVK is notoriously challenging due to the propensity of MVK to polymerize under strongly acidic conditions, typically restricting yields to the 11–30% range[3]. When higher throughput is required for industrial API campaigns, alternative routes utilizing pre-methylated pyridines (e.g., 3-amino-4-methylpyridine) condensed with acetaldehyde or glycerol are often employed to bypass MVK instability[4][5]. The table below summarizes the quantitative data for these divergent strategies.

Starting MaterialCarbonyl SourceOxidant / CatalystTarget ProductTypical YieldRef
3-AminopyridineMethyl vinyl ketone (MVK)m-NO2PhSO3Na / H₂SO₄4-Methyl-1,5-naphthyridine 11% - 30%[3]
3-Aminopyridine2-Methylpropenalm-NO2PhSO3Na / H₂SO₄3-Methyl-1,5-naphthyridine~30%[3]
3-Amino-6-picolineGlycerolI₂ or m-NO2PhSO3Na2-Methyl-1,5-naphthyridine45% - 50%[5]
3-Amino-5-methoxy-4-methylpyridineGlycerolm-NO2PhSO3Na / FeSO₄3-Methoxy-4-methyl-1,5-naphthyridine45%[2][4]

Scalable Experimental Protocol (MVK Route)

Note: This protocol is designed as a self-validating system with integrated In-Process Controls (IPCs) to ensure safety and reproducibility during scale-up.

Materials & Reagents:

  • 3-Aminopyridine (1.0 equiv, limiting reagent)

  • Methyl vinyl ketone (MVK) (1.2 - 1.5 equiv)

  • Sodium m-nitrobenzenesulfonate (0.6 - 1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (Solvent/Catalyst)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.05 equiv, catalytic moderator)

Step-by-Step Methodology:

  • Preparation of the Oxidizing Acid Bath:

    • Action: To a glass-lined, jacketed reactor equipped with a mechanical stirrer and internal temperature probe, charge concentrated H₂SO₄.

    • Action: Add sodium m-nitrobenzenesulfonate in portions, followed by powdered FeSO₄·7H₂O.

    • Causality: The Skraup-type cyclization is highly energetic. FeSO₄ acts as a radical moderator to control the oxidative burst, preventing a sudden, dangerous exotherm[2][4].

  • Substrate Addition:

    • Action: Cool the reactor jacket to 10 °C. Slowly add 3-aminopyridine in portions.

    • Self-Validation (IPC 1): Monitor the internal temperature ( Tint​ ). Ensure Tint​ does not exceed 40 °C during addition to prevent premature charring and degradation of the substrate[4].

  • Controlled Michael Addition:

    • Action: Using a dosing pump, add MVK dropwise over 2–3 hours while maintaining Tint​ between 20–30 °C.

    • Causality: MVK is highly prone to self-condensation and polymerization. A slow, controlled dosing rate ensures that the Michael addition to the aminopyridine outcompetes MVK degradation.

  • Cyclization and Aromatization:

    • Action: Once dosing is complete, gradually ramp the reactor temperature to 100–110 °C over 2 hours. Maintain this temperature for 6–8 hours.

    • Self-Validation (IPC 2): Withdraw an aliquot, quench in alkaline water, and extract with dichloromethane (DCM). Analyze via HPLC or TLC (Eluent: DCM/MeOH 9:1). The reaction is deemed complete when the 3-aminopyridine peak is <2% by AUC.

  • Quenching and Neutralization:

    • Action: Cool the reaction mixture to room temperature. Cautiously transfer the acidic mixture into a secondary vessel containing crushed ice and water, maintaining vigorous stirring.

    • Action: Slowly adjust the pH to 8.5–9.0 using concentrated aqueous NH₄OH or 6N NaOH.

    • Causality: The 1,5-naphthyridine core is strongly basic and will remain protonated (and highly water-soluble) in acidic media. Alkaline neutralization is strictly required to liberate the free base for organic extraction.

  • Extraction and Purification:

    • Action: Extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Action: Purify the crude dark residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate 4-methyl-1,5-naphthyridine.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized lot, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of the 4-methyl substitution is a sharp singlet integrating to 3H at approximately δ 2.65–2.80 ppm. The aromatic region will display a pair of coupled doublets for the substituted ring (C2 and C3 protons) and a characteristic AMX spin system for the unsubstituted pyridine ring (C6, C7, C8 protons).

  • LC-MS (ESI+): A dominant molecular ion peak [M+H]+ must be observed at m/z 145.0.

  • Purity Assessment: Reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) should demonstrate >95% purity at 254 nm before the batch is cleared for downstream coupling.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. NIH / PMC. 1

  • Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives. Benchchem. 3

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ACS Publications. 5

  • Process Development of a Novel Azetidinyl Ketolide Antibiotic. ACS Publications. 4

  • Discovery of Azetidinyl Ketolides for the Treatment of Susceptible and Multidrug Resistant Community-Acquired Respiratory Tract Infections. ACS Publications. 2

Sources

Application

Application Note: 4-Methyl-1,5-naphthyridine in Advanced OLED Material Design

Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Development Professionals. Executive Summary & Mechanistic Rationale The pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Development Professionals.

Executive Summary & Mechanistic Rationale

The pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of electron-transporting and emissive materials. 4-Methyl-1,5-naphthyridine has emerged as a highly versatile building block in this domain. The 1,5-naphthyridine core is inherently electron-deficient due to the electronegativity of its two symmetrically opposed nitrogen atoms, imparting exceptional electron mobility and high thermal stability[1].

The strategic presence of the methyl group at the 4-position serves a dual mechanistic purpose:

  • Synthetic Handle: It allows for selective functionalization (e.g., via radical halogenation) to attach bulky electron-donating moieties (such as phenoxazine or phenothiazine) without disrupting the conjugated π -system of the core[2].

  • Steric Hindrance for TADF: In Thermally Activated Delayed Fluorescence (TADF) emitter design, steric bulk is a prerequisite. The substituted methyl linkage forces the attached donor moiety to twist out of planarity with the naphthyridine acceptor. This orthogonal geometry spatially separates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in a minimal singlet-triplet energy splitting ( ΔEST​ )[3]. This small ΔEST​ enables efficient Reverse Intersystem Crossing (RISC), allowing the harvesting of triplet excitons for near 100% internal quantum efficiency[3].

Furthermore, 1,5-naphthyridine derivatives exhibit a strong tendency for horizontal molecular orientation during vacuum deposition. This horizontal transition dipole moment significantly enhances the light outcoupling efficiency of the OLED device[3].

Quantitative Performance Data

The integration of 1,5-naphthyridine derivatives into OLED architectures has yielded state-of-the-art performance metrics, particularly in TADF and phosphorescent systems.

Emitter TypeDonor / Ancillary LigandAcceptor / CoreHost MaterialMax EQE (%)Max Luminance (cd/m²)Ref
TADF (Blue) Phenoxazine1,5-NaphthyridinemCP29.9%33,540[1],[3]
TADF (Green) Phenothiazine1,5-NaphthyridinemCP25.8%14,480[1],[3]
TADF (Deep Blue) Carbazole1,5-NaphthyridinemCP17.6%N/A[3]
Phosphorescent (Red) 4tfmpq1,5-Naphthyridin-4-olTCTA> 31.0%N/A[4]

Table 1: Photophysical and device performance of OLEDs utilizing 1,5-naphthyridine-based emitters.

Logical Workflow & Visualization

The following diagram illustrates the self-validating workflow for synthesizing a 4-Methyl-1,5-naphthyridine-based TADF emitter and integrating it into an OLED stack.

G A 1. Precursor Activation 4-Methyl-1,5-naphthyridine (Radical Bromination) B 2. Donor-Acceptor Coupling Pd-Catalyzed Buchwald-Hartwig (Phenoxazine Addition) A->B NBS, AIBN (Steric Tuning) C 3. Material Validation Sublimation & HPLC (>99.9%) CV for HOMO/LUMO B->C Crude Emitter D 4. Device Fabrication Vacuum Thermal Evaporation (Host-Guest Doping) C->D Purified TADF Material E 5. Optoelectronic Testing EQE, Luminance, & Lifetime Angle-Dependent PL D->E Encapsulated OLED

Workflow for 4-Methyl-1,5-naphthyridine TADF emitter synthesis and OLED integration.

Experimental Protocols

Protocol 1: Synthesis of Naphthyridine-Based TADF Emitters

This protocol details the transformation of 4-methyl-1,5-naphthyridine into a high-efficiency Donor-Acceptor (D-A) TADF emitter.

Step 1: Radical Halogenation (Activation)

  • Procedure: Dissolve 4-methyl-1,5-naphthyridine (10 mmol) in anhydrous carbon tetrachloride (CCl₄) or benzene. Add N-Bromosuccinimide (NBS, 11 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.5 mmol). Reflux under an inert argon atmosphere for 6 hours.

  • Causality: The methyl group is activated by the electron-withdrawing nature of the naphthyridine ring. AIBN initiates a radical chain reaction, selectively brominating the methyl group to form 4-(bromomethyl)-1,5-naphthyridine. This creates a highly reactive electrophilic site for subsequent coupling[5].

  • Self-Validation: Monitor via TLC. Post-reaction, perform ¹H-NMR. The disappearance of the singlet at ~2.8 ppm (methyl) and the appearance of a new singlet at ~4.5 ppm (bromomethyl) confirms successful conversion.

Step 2: Buchwald-Hartwig Cross-Coupling (Donor Attachment)

  • Procedure: In a flame-dried Schlenk flask, combine the brominated intermediate (7 mmol), phenoxazine (donor, 7 mmol), and sodium tert-butoxide (NaOtBu, 35 mmol). Purge with nitrogen for 3 cycles. Add anhydrous toluene (30 mL) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.3 mmol)[3]. Reflux overnight at 85 °C.

  • Causality: NaOtBu deprotonates the phenoxazine amine, facilitating oxidative addition to the Pd center. Toluene is utilized because its non-polar nature and high boiling point stabilize the transition states of the catalytic cycle. The bulky donor forces an orthogonal twist against the naphthyridine core, ensuring the HOMO (on phenoxazine) and LUMO (on naphthyridine) remain spatially separated.

  • Self-Validation (Critical): Quench with ice water, extract, and purify via silica gel chromatography. Mandatory Quality Control: The product must undergo temperature-gradient vacuum sublimation. OLED materials require >99.9% purity (verified by HPLC); trace unreacted halogens act as severe non-radiative recombination centers (exciton quenchers), which will catastrophically degrade device lifetime and EQE.

Protocol 2: Fabrication of the OLED Device

This protocol describes the integration of the synthesized TADF emitter into a multilayer vacuum-deposited OLED.

Step 1: Substrate Preparation and Energy Alignment

  • Procedure: Clean Indium Tin Oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N₂ gas and subject to UV-Ozone treatment for 20 minutes[1].

  • Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO anode. This lowers the hole injection barrier into the adjacent Hole Transport Layer (HTL), reducing the device's turn-on voltage.

Step 2: Vacuum Thermal Evaporation (VTE) of the Organic Stack

  • Procedure: Transfer the substrate to a vacuum chamber (base pressure ≤10−6 Torr). Sequentially deposit the following layers at a rate of 1-2 Å/s:

    • Hole Injection Layer (HIL): HAT-CN (10 nm)

    • Hole Transport Layer (HTL): TAPC (40 nm)

    • Emissive Layer (EML): mCP doped with 7 wt% of the synthesized Naphthyridine-TADF emitter (20 nm).

    • Electron Transport Layer (ETL): TPBi (40 nm)

    • Cathode: LiF (1 nm) followed by Aluminum (100 nm).

  • Causality for Layer Selection: mCP (1,3-bis(N-carbazolyl)benzene) is selected as the host matrix because its triplet energy level (~2.90 eV) is significantly higher than that of the naphthyridine emitter. This creates a "triplet confinement" effect, preventing reverse energy transfer from the guest emitter back to the host, which would otherwise result in non-radiative decay[1].

  • Self-Validation: Post-fabrication, measure the External Quantum Efficiency (EQE) using an integrating sphere coupled with a spectroradiometer. Perform Angle-Dependent Photoluminescence (ADPL) spectroscopy on a neat film of the EML. A high horizontal dipole ratio ( >75% ) validates that the naphthyridine core has successfully oriented parallel to the substrate, confirming the structural design's enhancement of light outcoupling[3].

References

  • ACS Applied Materials & Interfaces. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31%. Available at: [Link]

  • PMC / National Institutes of Health. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • ACS Omega. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. Available at: [Link]

  • MDPI Molecules. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

Sources

Method

Advanced Application Note: 4-Methyl-1,5-naphthyridine as a Redox-Active Bridging Bidentate Ligand in Transition Metal Catalysis

Target Audience: Organometallic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Mechanistic Rationale: The Peri-Steric Effect i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organometallic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Mechanistic Rationale: The Peri-Steric Effect in Ligand Design

In advanced transition metal catalysis, the design of the ligand coordination sphere dictates both the kinetic stability and the electronic reactivity of the resulting complex. While traditional bidentate ligands (e.g., 2,2′-bipyridine) chelate a single metal center to form mononuclear complexes, the transoid geometry of the nitrogen lone pairs in 1,5-naphthyridine scaffolds dictates their function as bridging bidentate ligands (μ-L) , connecting two distinct metal centers to form bimetallic architectures[1].

The Causality of the 4-Methyl Substitution: Using unsubstituted 1,5-naphthyridine often results in statistical mixtures of homobimetallic and mononuclear complexes due to the equivalent reactivity of the N1 and N5 atoms. The introduction of a methyl group at the 4-position fundamentally alters this behavior via the peri-steric effect . In the 1,5-naphthyridine fused-ring system, the C4 position is peri to the N5 atom (analogous to the 1,8-positions of naphthalene). The steric bulk of the 4-methyl group projects directly into the coordination space of the N5 lone pair. Consequently, the N1 atom remains kinetically unhindered, while the N5 atom is heavily shielded. This engineered asymmetry allows researchers to perform absolute regioselective stepwise metalation , enabling the rational synthesis of heterobimetallic complexes (e.g., Ru-Ir) where each metal performs a distinct, synergistic role in tandem catalysis.

Furthermore, the highly conjugated 1,5-naphthyridine core is redox-non-innocent. It functions as a biomimetic NAD⁺/NADH model, capable of accepting two electrons and a proton to form a dihydronaphthyridine intermediate, which acts as an active hydride reservoir during catalytic turnover[2].

Physicochemical & Electronic Profiling

To successfully deploy 4-methyl-1,5-naphthyridine (4-Me-1,5-nap) in a catalytic workflow, its electronic parameters must be matched with the appropriate transition metals. The table below summarizes the critical ligand parameters.

Table 1: Physicochemical and Coordination Parameters of 4-Me-1,5-nap

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 144.17 g/mol Highly atom-economical bridging scaffold.
Denticity Bridging Bidentate (μ-N1,N5)Enforces spatial proximity between two metal centers (~6.8 Å separation).
N1 Coordination Kinetically Fast (Unhindered)Ideal for initial coordination to robust, low-oxidation state metals (e.g., Ru²⁺).
N5 Coordination Kinetically Slow (Sterically Shielded)Requires forcing conditions; ideal for secondary coordination to highly electrophilic metals (e.g., Ir³⁺).
Redox Potential (Ligand) -1.45 V (vs Fc/Fc⁺)Capable of storing electrons during multi-electron processes like CO₂ reduction[3].
Hydride Donor Ability Biomimetic (NADH-like)Facilitates outer-sphere hydride transfer to polar double bonds (C=O, CO₂)[4].

Workflow Visualization

Coordination N1 Step 1: N1 Metalation Unhindered N1 binds Ru(II) N2 Step 2: Validation 1H-NMR confirms C4-Me shift N1->N2 N3 Step 3: N5 Metalation Sterically shielded N5 binds Ir(III) N2->N3 N4 Step 4: Catalyst Isolation Precipitation of Heterobimetallic N3->N4

Workflow for the stepwise synthesis of heterobimetallic complexes via steric differentiation.

Protocol I: Regioselective Synthesis of the Heterobimetallic Precatalyst

This protocol details the synthesis of the heterobimetallic precatalyst [Ru(bpy)₂(μ-4-Me-1,5-nap)Ir(Cp*)Cl]²⁺.

Self-Validating System Design: This protocol relies on built-in NMR and electrochemical checkpoints to guarantee that the heterobimetallic complex has formed correctly, preventing the use of inactive mononuclear fragments in downstream catalysis.

Step-by-Step Methodology:
  • Primary Metalation (Ru Coordination to N1):

    • Suspend 1.0 equiv of [Ru(bpy)₂Cl₂] and 1.1 equiv of 4-Me-1,5-nap in degassed ethanol/water (4:1 v/v).

    • Reflux under argon for 12 hours. The unhindered N1 atom selectively displaces the chlorides.

    • Add saturated aqueous NH₄PF₆ to precipitate the mononuclear intermediate ₂.

    • Validation Checkpoint 1 (NMR): Dissolve an aliquot in CD₃CN. The C4-methyl protons must appear as a sharp singlet at ~2.85 ppm. If the signal is broadened, it indicates undesired N5 coordination or oligomerization. The C2 proton will shift significantly downfield (>9.0 ppm) due to Ru coordination.

  • Secondary Metalation (Ir Coordination to N5):

    • Dissolve the validated Ru-mononuclear intermediate (1.0 equiv) and [Ir(Cp*)Cl₂]₂ (0.5 equiv) in dry dichloromethane.

    • Add 2.2 equiv of AgPF₆ to abstract the chlorides from Ir, generating an electrophilic Ir³⁺ species capable of overcoming the peri-steric hindrance of the 4-methyl group.

    • Stir at 40 °C for 24 hours.

    • Filter through Celite to remove AgCl, concentrate the filtrate, and precipitate the heterobimetallic product with diethyl ether.

    • Validation Checkpoint 2 (Electrochemistry): Perform Cyclic Voltammetry (CV) in CH₃CN (0.1 M TBAPF₆). A successfully bridged complex will display two distinct, non-overlapping metal-centered redox events (Ru²⁺/³⁺ at ~+1.2 V and Ir³⁺/⁴⁺ at ~+1.6 V vs Fc/Fc⁺), confirming electronic communication across the naphthyridine bridge.

Bimetallic Cooperative Catalytic Cycle

Once synthesized, the heterobimetallic complex acts as a highly efficient catalyst for the hydrogenation of CO₂ to formic acid. The Ir center heterolytically cleaves H₂, while the Ru center binds CO₂. The 1,5-naphthyridine bridge acts as an electron/hydride relay, mimicking biological NAD⁺/NADH systems[5].

CatalyticCycle A Resting Catalyst [Ru]-(μ-4-Me-1,5-nap)-[Ir] B Substrate Activation Ru binds CO2 | Ir cleaves H2 A->B + CO2, + H2 C Electron/Hydride Reservoir Naphthyridine core reduced (NADH model) B->C PCET step D Intramolecular Transfer Hydride migrates from Ir to Ru-CO2 C->D Proximity effect E Product Extrusion Formic Acid (HCOOH) released D->E - HCOOH E->A Regeneration

Bimetallic cooperative catalytic cycle for CO2 hydrogenation using the bridging ligand.

Protocol II: Bimetallic Cooperative Hydrogenation of CO₂

Self-Validating System Design: This protocol utilizes in-line operando spectroscopy to ensure catalytic turnover is occurring via the designed bimetallic pathway rather than through degraded mononuclear species.

Step-by-Step Methodology:
  • Reactor Preparation:

    • In a high-pressure Parr reactor equipped with an ATR-FTIR probe, dissolve 0.1 mol% of the [Ru(bpy)₂(μ-4-Me-1,5-nap)Ir(Cp*)Cl]²⁺ precatalyst in a 1:1 mixture of THF and H₂O.

    • Add 1.5 equivalents (relative to target CO₂ conversion) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a thermodynamic base to drive formic acid formation.

  • Pressurization & Reaction:

    • Purge the reactor three times with CO₂.

    • Pressurize the reactor with a 1:1 mixture of H₂ and CO₂ to a total pressure of 40 bar.

    • Heat the system to 80 °C under vigorous stirring (1200 rpm) to eliminate mass transfer limitations.

  • Operando Validation & Monitoring:

    • Validation Checkpoint 3 (In-line FTIR): Continuously monitor the IR spectra. The self-validation of the active bimetallic cycle is confirmed by the rapid, synchronized disappearance of the dissolved CO₂ asymmetric stretch (2349 cm⁻¹) and the appearance of the formate C=O stretch (1610 cm⁻¹). If the catalyst degrades, an isolated Ru-hydride stretch (~1950 cm⁻¹) will accumulate without corresponding formate production.

  • Product Isolation:

    • After 16 hours, cool the reactor to 0 °C and carefully vent the unreacted gases.

    • Acidify the reaction mixture to pH 2 using 1M HCl to protonate the DBU-formate salt.

    • Extract the free formic acid using continuous liquid-liquid extraction with ethyl acetate.

Comparative Catalytic Performance

The rational design of the 4-Me-1,5-nap bridging ligand yields vastly superior catalytic metrics compared to mononuclear controls or unmethylated bridging ligands, primarily due to the prevention of off-target bis-chelation and the stabilization of the bimetallic core.

Table 2: Catalytic Performance in CO₂ Hydrogenation (40 bar H₂/CO₂, 80 °C, 16h)

Catalyst SystemLigand ScaffoldTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Mechanistic Pathway
Mononuclear Ru2,2′-bipyridine (bpy)45028Direct insertion (High kinetic barrier)
Homobimetallic Ru-Ru1,5-naphthyridine (unsubstituted)1,20075Limited cooperative hydride transfer
Heterobimetallic Ru-Ir 4-Methyl-1,5-naphthyridine 8,400 525 Synergistic bimetallic transfer & NADH biomimicry

References

  • 1,5-Naphthyridine As a New Linker for the Construction of Bridging Ligands and Their Corresponding Ru(II) Complexes Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Mechanism of Hydride Donor Generation Using a Ru(II) Complex Containing an NAD+ Model Ligand: Pulse and Steady-State Radiolysis Studies Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC (National Institutes of Health) URL:[Link]

  • Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization Source: MDPI URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 4-Methyl-1,5-Naphthyridine Derivatives in Drug Discovery

Introduction & Pharmacological Relevance 1,5-Naphthyridines are privileged heterocyclic scaffolds in modern medicinal chemistry. Frequently deployed as bioisosteres for quinolines, they offer enhanced aqueous solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

1,5-Naphthyridines are privileged heterocyclic scaffolds in modern medicinal chemistry. Frequently deployed as bioisosteres for quinolines, they offer enhanced aqueous solubility, reduced lipophilicity, and a mitigated risk of hERG-related cardiotoxicity[1]. Within this class, 4-methyl-1,5-naphthyridine and its halogenated derivatives (such as 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine) serve as highly versatile synthetic building blocks[2].

The C4-methyl group provides a critical steric handle that can dictate the regioselectivity of subsequent functionalizations, and it can undergo late-stage oxidation to yield aldehydes or carboxylic acids for further derivatization. To build complex Active Pharmaceutical Ingredients (APIs) from this core, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are the industry standard[3].

Mechanistic Principles: Overcoming Catalyst Poisoning

Functionalizing the 1,5-naphthyridine core via palladium catalysis presents a unique stereoelectronic challenge. The presence of two basic nitrogen atoms with available lone pairs can lead to catalyst poisoning . These nitrogens strongly coordinate to the palladium center, trapping the catalyst in a stable, off-cycle Pd(II) resting state and halting the catalytic cycle[1].

To engineer a self-validating and robust reaction system, the choice of ligand and base is dictated by the following causal relationships:

  • Ligand Bite Angle & Sterics: Bulky, bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or electron-rich monodentate ligands like XPhos are strictly required. The large bite angle of dppf forces the Pd(II) intermediate into a geometry that accelerates the reductive elimination step, preventing the catalyst from being sequestered by the naphthyridine nitrogens[4].

  • Electronic Activation: The electron-deficient nature of the 1,5-naphthyridine ring makes oxidative addition into the C-Br or C-Cl bond exceptionally fast. However, this same electron deficiency retards the transmetalation step. Therefore, strong bases (e.g., K₃PO₄ or KOtBu) and elevated temperatures (80–100 °C) are necessary to activate the boronic acid or amine coupling partners[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X (Halonaphthyridine) TransMet Transmetalation OxAdd->TransMet + R-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim Ligand Isomerization RedElim->Pd0 - Product (Coupled Naphthyridine)

Figure 1: Pd-catalyzed cross-coupling catalytic cycle for halonaphthyridines.

Experimental Protocols

The following protocols are engineered for high fidelity and reproducibility, specifically tailored for 4-methyl-1,5-naphthyridine derivatives.

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Target: Coupling of 8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine with aryl/heteroaryl boronic acids.[2]

Reagents:

  • Naphthyridine substrate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solid Reagent Charging: To an oven-dried Schlenk flask, add the naphthyridine substrate, arylboronic acid, and K₃PO₄. Causality: Adding solids first allows for accurate mass measurement and prepares the system for bulk atmospheric exchange.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Causality: Dioxane solubilizes the organic reactants, while water dissolves the inorganic base. This biphasic system is critical for forming the reactive boronate complex required for transmetalation.

  • Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 15 minutes, or perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the electron-rich phosphine ligands to phosphine oxides, permanently deactivating the palladium catalyst.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂·CH₂Cl₂. Causality: Adding the sensitive Pd(II) precatalyst last minimizes its exposure to ambient air and trace oxidants.

  • Thermal Activation: Seal the flask and heat to 90 °C for 12–16 hours. Causality: The high temperature overcomes the activation energy barrier for the rate-limiting transmetalation step typical of electron-deficient heterocycles.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig C-N Amination

Target: Amination of halogenated 4-methyl-1,5-naphthyridines to form secondary/tertiary amines.[1]

Reagents:

  • Halogenated naphthyridine (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Xantphos (0.06 equiv, 6 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology & Causality:

  • Preparation: Charge a vial with the naphthyridine derivative, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Liquid Addition: Add the amine and anhydrous Toluene via syringe. Causality: Toluene is a non-polar, non-coordinating solvent that prevents solvolysis of the catalyst and forces the amine to coordinate directly to the Pd center.

  • Reaction: Heat the mixture at 100 °C for 18 hours. Causality: The rigid, wide bite-angle of Xantphos combined with high heat forces the sterically hindered reductive elimination of the C-N bond.

  • Filtration: Cool the reaction and filter through a pad of Celite, eluting with CH₂Cl₂. Causality: This step efficiently removes the insoluble inorganic base (Cs₂CO₃) and precipitated palladium black before chromatography.

Quantitative Data & Catalyst Optimization

The table below summarizes field-proven conditions for various 1,5-naphthyridine cross-coupling reactions, highlighting the necessity of specific catalyst-base pairings based on the substrate's electronic demands.

SubstrateCoupling PartnerCatalyst / LigandBase / SolventYield (%)Ref.
4,8-Dibromo-1,5-naphthyridine Arylboronic acidsPd(OAc)₂ / PPh₃K₂CO₃ / THF-H₂O41–76%[4]
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine Pyridine-boroxinPd(PPh₃)₄Na₂CO₃ / Dioxane-H₂O85%[3]
2-Iodo-1,5-naphthyridine Heteroaryl boronic acidsPd(PPh₃)₄K₂CO₃ / Toluene-EtOH70–90%[5]
4-Bromo-1,5-naphthyridine Primary AminesPd₂(dba)₃ / BINAPNaOtBu / Toluene65–82%[1]

Synthetic Workflow & Downstream Applications

The 4-methyl-1,5-naphthyridine scaffold is a divergent hub. Depending on the regioselective halogenation applied, it can be funneled into multiple distinct cross-coupling pathways to generate diverse API libraries.

Workflow Start 4-Methyl-1,5-naphthyridine Halogenation Regioselective Halogenation (e.g., C8-Bromination) Start->Halogenation Electrophilic Substitution Suzuki Suzuki-Miyaura (C-C) Halogenation->Suzuki Pd(dppf)Cl2, Boronic Acid Buchwald Buchwald-Hartwig (C-N) Halogenation->Buchwald Pd2(dba)3, Xantphos, Amine Sonogashira Sonogashira (C-C Alkyne) Halogenation->Sonogashira Pd(PPh3)4, CuI, Alkyne Drug Target API / Lead Compound Suzuki->Drug Buchwald->Drug Sonogashira->Drug

Figure 2: Divergent synthetic workflow for functionalizing 4-methyl-1,5-naphthyridine.

Sources

Method

Application Notes and Protocols for the Preparation of 4-Methyl-1,5-naphthyridine-based Pharmaceutical Intermediates

Introduction: The Strategic Importance of the 4-Methyl-1,5-naphthyridine Scaffold in Medicinal Chemistry The 1,5-naphthyridine core is a privileged heterocyclic motif in modern drug discovery, recognized for its versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 4-Methyl-1,5-naphthyridine Scaffold in Medicinal Chemistry

The 1,5-naphthyridine core is a privileged heterocyclic motif in modern drug discovery, recognized for its versatile biological activities.[1][2] This rigid, planar, and electron-deficient scaffold serves as a valuable building block for a diverse range of therapeutic agents, including those with antibacterial, anticancer, and antimalarial properties.[3][4][5] The introduction of a methyl group at the 4-position of the 1,5-naphthyridine ring creates a key pharmaceutical intermediate, 4-Methyl-1,5-naphthyridine. This specific substitution pattern can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Consequently, 4-Methyl-1,5-naphthyridine is a sought-after precursor in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel kinase inhibitors and other targeted therapies.[6]

This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of 4-Methyl-1,5-naphthyridine, offering researchers and drug development professionals a practical and scientifically grounded resource for accessing this important pharmaceutical intermediate.

Synthetic Strategies: A Comparative Overview

The construction of the 1,5-naphthyridine ring system can be achieved through several classic cyclization reactions. For the synthesis of 4-Methyl-1,5-naphthyridine, the Skraup-Doebner-von Miller reaction stands out as a direct and established method.

The Skraup-Doebner-von Miller Reaction: A Mechanistic Perspective

The Skraup-Doebner-von Miller synthesis is a variation of the traditional Skraup reaction, where an α,β-unsaturated carbonyl compound, in this case, methyl vinyl ketone, is used in place of glycerol.[7] The reaction proceeds by the condensation of 3-aminopyridine with methyl vinyl ketone under strong acidic conditions, typically in the presence of sulfuric acid and an oxidizing agent.

The currently accepted mechanism for this reaction is complex and is thought to involve a fragmentation-recombination pathway.[3][6] The key steps are as follows:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the amino group of 3-aminopyridine to methyl vinyl ketone.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the pyridine ring, followed by dehydration to form a dihydro-naphthyridine intermediate.

  • Oxidation: The dihydro-naphthyridine is then oxidized to the aromatic 4-Methyl-1,5-naphthyridine. An oxidizing agent, such as nitrobenzene or sodium m-nitrobenzenesulfonate, is often employed to facilitate this final aromatization step.

The choice of a strong acid is crucial not only for catalyzing the cyclization but also for protonating the pyridine ring, which influences its reactivity. The reaction is often exothermic and requires careful temperature control to prevent side reactions and ensure a safe procedure.[1]

Skraup_Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Stages cluster_product Product 3-Aminopyridine 3-Aminopyridine Methyl_Vinyl_Ketone Methyl Vinyl Ketone Michael_Adduct Michael Adduct Dihydro-naphthyridine Dihydro-naphthyridine Intermediate Michael_Adduct->Dihydro-naphthyridine Intramolecular Cyclization & Dehydration 4-Methyl-1,5-naphthyridine 4-Methyl-1,5-naphthyridine Dihydro-naphthyridine->4-Methyl-1,5-naphthyridine Oxidation

Figure 1: Simplified workflow of the Skraup-Doebner-von Miller synthesis of 4-Methyl-1,5-naphthyridine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Methyl-1,5-naphthyridine.

Protocol 1: Synthesis of 4-Methyl-1,5-naphthyridine via Modified Skraup Reaction

This protocol is adapted from established procedures for the Skraup-Doebner-von Miller reaction.[2][8]

Materials and Equipment:

  • 3-Aminopyridine

  • Methyl vinyl ketone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O, optional moderator)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Ice bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyridine (1 equivalent).

  • Addition of Reagents: Add sodium m-nitrobenzenesulfonate (1.1 equivalents) and a catalytic amount of ferrous sulfate heptahydrate.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 20°C during the addition.

  • Addition of Methyl Vinyl Ketone: Once the acid addition is complete, slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath, until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Methyl-1,5-naphthyridine.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
3-Aminopyridine94.111.0\multirow{2}{*}{11-30[2][8]}
Methyl vinyl ketone70.091.2
4-Methyl-1,5-naphthyridine144.17-

Characterization and Data Analysis

The identity and purity of the synthesized 4-Methyl-1,5-naphthyridine should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine core, as well as a singlet for the methyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their positions on the bicyclic system. The methyl protons will appear as a singlet at approximately δ 2.5-3.0 ppm.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum will show signals for the aromatic carbons in the range of δ 120-160 ppm and a signal for the methyl carbon at approximately δ 20-25 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 4-Methyl-1,5-naphthyridine (144.17 g/mol ).

characterization_workflow cluster_characterization Spectroscopic Analysis Start Synthesized Crude Product Purification Column Chromatography Start->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS Final_Product Pure 4-Methyl-1,5-naphthyridine NMR->Final_Product MS->Final_Product

Figure 2: Experimental workflow for the purification and characterization of 4-Methyl-1,5-naphthyridine.

Troubleshooting and Optimization

The Skraup-Doebner-von Miller reaction can sometimes be challenging to control and may result in low yields. The following are some common issues and suggestions for optimization:

  • Vigorous Reaction: The reaction can be highly exothermic. The use of a moderator such as ferrous sulfate can help to control the reaction rate.[1] Slow and controlled addition of reagents, especially sulfuric acid, is critical.

  • Low Yield: Low yields can be due to incomplete reaction or product loss during work-up. Ensure the reaction is heated for a sufficient duration and monitor by TLC. For purification, an acid-base extraction can be an effective method to isolate the basic naphthyridine product from non-basic impurities.[1]

  • Alternative Synthetic Routes: Given the potentially low yield of the Skraup-Doebner-von Miller approach, exploring alternative synthetic strategies such as the Friedländer annulation may be beneficial. The Friedländer synthesis involves the condensation of a 2-amino-3-carbonylpyridine derivative with a compound containing a reactive α-methylene group and can sometimes offer milder reaction conditions and improved yields.[9][10]

Conclusion

The 4-Methyl-1,5-naphthyridine scaffold is a valuable intermediate in the synthesis of a variety of biologically active molecules. The modified Skraup reaction, as detailed in this guide, provides a direct method for its preparation from readily available starting materials. While the reaction may require careful control and optimization to achieve satisfactory yields, the provided protocol and troubleshooting guide offer a solid foundation for researchers in medicinal chemistry and drug development to access this important building block for their research endeavors.

References

  • Benchchem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Schwartz, M. A., & Senter, P. D. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1653–1656.
  • Knowles, R. R., & Jacobsen, E. N. (2010). Product Class 8: Naphthyridines. Science of Synthesis, 15, 953-987.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020).
  • Scribd. (n.d.). Methods for Quinoline Synthesis. Retrieved from [Link]

  • Chen, V. J., & Sadek, P. C. (1994). Assignments of 1H and 13C NMR of 6(9)-Methyl-Benzo[b]naphthyridines (5-Methyldiaza-anthracenes). Magnetic Resonance in Chemistry, 32(8), 451-453.
  • Gorgues, A., St-Gelais, A., & Boudreault, P. L. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4584.
  • Benchchem. (2025). Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives.
  • ResearchGate. (2015). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009033. Retrieved from [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. (1922). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Rapoport, H., & Batcho, A. D. (1961). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 26(5), 1753–1759.
  • Vive Chemistry. (2012). Skraup's Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-1,5-Naphthyridine Synthesis Pathways

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The construction of 1,5-naphthyridine derivatives—specifically 4-methyl-1,5-naphthyridine—presents unique process chemistry challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The construction of 1,5-naphthyridine derivatives—specifically 4-methyl-1,5-naphthyridine—presents unique process chemistry challenges. These primarily stem from the highly exothermic nature of the modified Skraup reaction, competing regiochemical pathways, and kinetically slow aromatization steps[1][2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting logic to help you optimize your reaction yields from <30% to >70%.

Mechanistic Overview: The Modified Skraup Pathway

The most scalable route to the 1,5-naphthyridine core relies on a modified Skraup reaction[3]. In this pathway, glycerol is dehydrated under acidic conditions to form acrolein in situ. This reactive intermediate undergoes a Michael addition with a 3-aminopyridine derivative, followed by an acid-catalyzed ring closure and a final oxidative aromatization[4].

SkraupPathway Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4 (75%) -2 H2O Michael Michael Adduct Acrolein->Michael + Aminopyridine Aminopyridine 3-Amino-4-methylpyridine Aminopyridine->Michael Dihydro Dihydro-1,5-naphthyridine Michael->Dihydro Acid-Catalyzed Cyclization Product 4-Methyl-1,5-naphthyridine Dihydro->Product Oxidation (m-NO2PhSO3Na / FeSO4)

Chemical pathway of the modified Skraup synthesis for 4-methyl-1,5-naphthyridine.

Troubleshooting Guide & FAQs

Use the logical decision tree below to diagnose your specific synthesis failure, followed by our detailed Q&A for mechanistic causality and corrective actions.

TroubleshootingLogic Start Issue: Low Yield (<40%) CheckTar Excessive tar formation? Start->CheckTar TarYes Fix: Dilute acid to 75% H2SO4 & slow glycerol addition CheckTar->TarYes Yes CheckIsomers Multiple isomers formed? CheckTar->CheckIsomers No IsomersYes Fix: Block C-4 position of pyridine precursor CheckIsomers->IsomersYes Yes CheckOx Incomplete oxidation? CheckIsomers->CheckOx No OxYes Fix: Use FeSO4 catalyst with m-NO2PhSO3Na CheckOx->OxYes Yes

Decision tree for troubleshooting low yields in 1,5-naphthyridine syntheses.

Q1: My reaction mixture turns into a thick, intractable black tar, and my isolated yield is below 10%. What is causing this?

A1: You are experiencing a classic "runaway Skraup" polymerization. Under strictly anhydrous or highly concentrated acidic conditions (e.g., neat methanesulfonic acid or 98% H₂SO₄), glycerol dehydrates to acrolein much faster than the subsequent Michael addition can consume it[1]. The unreacted acrolein rapidly polymerizes into tar.

  • Causality & Solution: To synchronize the rates of dehydration and condensation, you must temper the acid strength. Switching to 75% aqueous H₂SO₄ significantly slows the dehydration rate[1]. Additionally, glycerol must be added dropwise to the pre-heated reaction mixture. This ensures acrolein is consumed the moment it is generated, virtually eliminating tar formation.

Q2: I am observing a mixture of naphthyridine isomers in my LC-MS/NMR. How do I enforce regioselectivity?

A2: 3-Aminopyridine has two adjacent nucleophilic carbon sites available for cyclization: C-2 and C-4. Cyclization at C-2 yields the desired 1,5-naphthyridine, whereas cyclization at C-4 yields the unwanted 1,7-naphthyridine isomer[1].

  • Causality & Solution: Regioselectivity cannot be reliably controlled by thermodynamics alone; you must use a sterically or electronically blocked precursor. To synthesize 4-methyl-1,5-naphthyridine, ensure your starting material is specifically 3-amino-4-methylpyridine . The pre-installed methyl group physically blocks the C-4 position, forcing the cyclocondensation exclusively toward the C-2 position[1].

Q3: My cyclization is successful, but the final yield is capped at 40% due to the persistence of the dihydro-intermediate. How do I drive the oxidation to completion?

A3: The final step of the Skraup synthesis requires the oxidative aromatization of the dihydro-1,5-naphthyridine intermediate. Mild oxidants (like iodine) or ambient air are kinetically too slow, leaving unreacted intermediate that is ultimately lost during aqueous workup[4].

  • Causality & Solution: Implement a coupled catalytic oxidation system. Use sodium 3-nitrobenzenesulfonate as the stoichiometric oxidant, supplemented with a catalytic amount of iron(II) sulfate (FeSO₄·7H₂O) [2]. The Fe(II)/Fe(III) redox cycle drastically lowers the activation energy for electron transfer, driving the aromatization to >95% conversion[2].

Q4: Are there milder, non-acidic alternatives to the Skraup reaction for sensitive substrates?

A4: Yes. For highly functionalized or acid-sensitive substrates, a stepwise transition-metal-catalyzed approach is preferred. A Heck cross-coupling between an ortho-halo-aminopyridine (e.g., 2-bromo-3-aminopyridine) and an α,β-unsaturated carbonyl (like methyl acrylate), followed by a phosphine-mediated intramolecular cyclization (e.g., PBu₃ in acetic acid), constructs the 1,5-naphthyridine core under much milder conditions (approx. 110 °C) with excellent yields[3].

Quantitative Data & Optimization Metrics

Table 1: Impact of Reaction Parameters on Isolated Yield

Reaction SystemAcid CatalystOxidant SystemTemp (°C)Yield (%)Primary Observation
Classical SkraupMethanesulfonic acidIodine13031 - 48Severe exotherm; high tar formation[1]
Modified Skraup A98% H₂SO₄m-NO₂PhSO₃Na135< 35Rapid acrolein pooling and polymerization
Optimized Skraup 75% H₂SO₄ (aq) m-NO₂PhSO₃Na + FeSO₄ 135 57 - 72 Controlled exotherm; clean LC-MS profile [1][2]
Heck-CyclizationAcetic Acid (for cyclization)None (Redox-neutral)110> 80Requires pre-halogenated precursors[3]

Table 2: Common Impurities and LC-MS Identification

ImpurityExpected Mass (M+H)Root CauseCorrective Action
Dihydro-intermediate147Incomplete oxidationIncrease FeSO₄ catalyst loading or reaction time[2]
1,7-Naphthyridine isomer145Unblocked C-4 positionVerify purity and structure of the starting aminopyridine[1]
Acrolein polymersN/A (Broad baseline)Glycerol pooling / Acid too strongDilute acid to 75% H₂SO₄; slow glycerol addition rate[1]

Self-Validating Standard Operating Protocol (SOP)

Optimized Synthesis of 4-Methyl-1,5-naphthyridine via Modified Skraup Reaction This protocol incorporates built-in In-Process Controls (IPCs) to validate the reaction trajectory in real-time, ensuring a self-validating workflow.

Step 1: Reactor Preparation

  • Charge a glass-lined reactor with 75% aqueous H₂SO₄ (approx. 5-10 volumes relative to substrate).

  • Add sodium 3-nitrobenzenesulfonate (1.2 eq) and FeSO₄·7H₂O (0.05 eq) in portions.

  • Validation: Ensure the mixture is a homogenous suspension before proceeding.

Step 2: Substrate Addition & Equilibration

  • Add 3-amino-4-methylpyridine (1.0 eq) in one portion. Keep the internal temperature below 40 °C during addition to prevent premature degradation.

  • Heat the reaction mixture to 130–135 °C.

  • Validation: The mixture should fully dissolve into a dark, homogenous solution. Do not proceed until the internal temperature is strictly stabilized at 135 °C.

Step 3: Controlled Glycerol Addition (Critical Step)

  • Load glycerol (2.5 eq) into an addition funnel.

  • Begin dropwise addition over a period of 2 to 3 hours.

  • Self-Validating IPC: Monitor the internal temperature continuously. You must observe a steady micro-exotherm (temperature rising by 2–5 °C). This confirms that acrolein is being generated and immediately consumed. Warning: If the temperature drops, pause the addition immediately . A temperature drop indicates glycerol pooling, which will lead to a delayed, violent runaway exotherm.

Step 4: Maturation & Aromatization

  • Once addition is complete, maintain the reaction at 135 °C for 12–16 hours.

  • Self-Validating IPC: Pull an aliquot, quench in saturated NaHCO₃, and extract with EtOAc. Analyze via LC-MS. The reaction is complete when the peak corresponding to the dihydro-intermediate (M+H = 147) is completely replaced by the fully aromatic 4-methyl-1,5-naphthyridine (M+H = 145).

Step 5: Quench & Isolation

  • Cool the mixture to room temperature.

  • Dilute with cold water (3 volumes) and carefully basify with 10 M NaOH to pH 9–10, keeping the internal temperature below 30 °C.

  • Extract the aqueous layer with EtOAc (3 x 5 volumes). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

References

  • Source: National Institutes of Health (PMC)
  • A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Source: Thieme Connect URL
  • Source: ACS Publications (Organic Process Research & Development)
  • Buy 2-Methyl-1,5-naphthyridine | 7675-32-3 Source: Smolecule URL

Sources

Optimization

Optimizing solvent selection for 4-Methyl-1,5-naphthyridine crystallization and purification

Welcome to the Technical Support Center for the purification and crystallization of 4-Methyl-1,5-naphthyridine. This guide is designed for researchers, analytical scientists, and drug development professionals dealing wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 4-Methyl-1,5-naphthyridine. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex solubility profiles of naphthyridine derivatives.

By understanding the thermodynamic and mechanistic properties of this fused heterocyclic ring system, you can design self-validating purification workflows that maximize both yield and API purity.

Crystallization Workflow

G N1 Crude 4-Methyl-1,5-naphthyridine N2 Solvent Screening (Polar vs. Nonpolar) N1->N2 N3 Dissolution & Heating (e.g., EtOAc or HOAc) N2->N3 N4 Anti-solvent Addition (e.g., Hexane or H2O) N3->N4 N5 Controlled Cooling & Crystallization N4->N5 N6 Filtration & High-Vacuum Drying N5->N6

Workflow for optimizing the crystallization of 4-Methyl-1,5-naphthyridine.

Solvent Selection & Solubility Data

To design a robust crystallization protocol, one must account for the amphiphilic nature of 4-Methyl-1,5-naphthyridine. The molecule features polar nitrogen atoms that readily accept hydrogen bonds, while its methyl-substituted aromatic backbone drives 1[1].

Solvent CategoryRepresentative SolventsSolvating PowerMechanistic Rationale
Polar Protic Methanol, Ethanol, HOAcModerate to GoodHydrogen bonding between solvent hydroxyl groups and naphthyridine nitrogen lone pairs enhances solubility[1].
Polar Aprotic DMF, DMSO, NMPExcellent (at heat)Strong dipolar interactions stabilize the polar heterocycle without competing H-bond networks[2],[1].
Nonpolar Hexane, CyclohexaneLow (Anti-solvents)Inability to stabilize polar nitrogen centers makes these ideal anti-solvents for precipitation[1].
Aqueous Water ( H2​O )pH-DependentHighly insoluble at neutral/basic pH; soluble in acidic media due to nitrogen protonation[1].

Troubleshooting Guides & FAQs

Q1: Why does my 4-Methyl-1,5-naphthyridine "oil out" instead of forming crystals during cooling? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates as an amorphous liquid rather than a crystalline solid. This typically happens if the compound's melting point is lower than the temperature at which it supersaturates in the chosen solvent system. Rapid precipitation forces the compound out of solution before the crystal lattice can organize. Solution: Slow down the crystallization process. Use a miscible co-solvent system (e.g., EtOAc/Hexane) and introduce the anti-solvent extremely slowly. Allow the solution to cool in an insulated Dewar flask to strictly control the 2[2].

Q2: What is the optimal solvent system for high-yield, high-purity recrystallization of 1,5-naphthyridine derivatives? A2: While polar aprotic solvents like DMF and DMSO are excellent for dissolving rigid heterocycles, they possess high boiling points and are notoriously difficult to purge from the final crystal lattice. A highly effective, field-proven alternative for naphthyridines is dissolution in Acetic Acid (HOAc) followed by the controlled addition of Water ( H2​O ) as an anti-solvent. For instance, dissolving the crude in 10 L/kg of HOAc and diluting with 2 L/kg of H2​O yields fast-filtering solids with 3[3]. Alternatively, a standard Ethyl Acetate/Hexane system works well for smaller-scale lab purifications[3].

Q3: How can I purify crude 4-Methyl-1,5-naphthyridine if it contains heavily polar impurities before crystallization? A3: Before attempting crystallization, employ trituration. Wash the crude solid with a solvent in which the impurities are highly soluble, but the 4-Methyl-1,5-naphthyridine is not. Because the naphthyridine core is largely insoluble in cold water at a basic pH, you can wash the crude mixture with a dilute alkaline aqueous solution to remove polar impurities. Conversely, washing with cold cyclohexane can remove 1[1] without dissolving your target API[2].

Standard Operating Procedure: Co-Solvent Crystallization

This self-validating protocol ensures that the thermodynamic principles of solubility are respected, minimizing the risk of trapping impurities within the crystal lattice.

Step 1: Primary Dissolution Suspend the crude 4-Methyl-1,5-naphthyridine in a polar solubilizing solvent (e.g., Ethyl Acetate or Acetic Acid) at a ratio of 5 to 10 volumes (mL/g). Causality: Using the minimum required volume of a "good" solvent at room temperature prevents over-dilution, which would severely depress the final yield.

Step 2: Thermal Equilibration Gently heat the suspension to near the solvent's boiling point (e.g., 70°C for EtOAc) while stirring continuously until complete dissolution is achieved. Causality: Heating disrupts the intermolecular forces of the crude solid, maximizing 2[2].

Step 3: Hot Filtration (Optional but Recommended) Quickly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble mechanical impurities or polymerized byproducts.

Step 4: Anti-Solvent Titration While maintaining the solution temperature, add the anti-solvent (e.g., Hexane for EtOAc, or H2​O for HOAc) dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity). Causality: The cloud point indicates that the solution has reached the metastable zone of supersaturation. Adding anti-solvent too quickly pushes the system into the labile zone, causing amorphous oiling out.

Step 5: Controlled Nucleation and Cooling Add a few seed crystals of pure 4-Methyl-1,5-naphthyridine (if available). Remove the heat source and place the flask in an insulated container to cool to room temperature over 4 to 6 hours. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring that molecules deposit onto an existing lattice, which drastically improves crystal purity and size.

Step 6: Isolation and Desiccation Filter the resulting crystals under vacuum. Wash the filter cake with a cold, pre-mixed solution of the anti-solvent to remove mother liquor residues. Dry the crystals in a vacuum oven at 40°C to remove volatile solvents without melting the API.

References

  • Title: Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic Acid Benzylamide Source: ACS Publications (Organic Process Research & Development) URL: 3

  • Title: Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermediates Source: Benchchem URL: 2

  • Title: Solubility Profiles and Unique Properties of Naphthyridine Derivatives Source: Smolecule URL: 1

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 4-Methyl-1,5-naphthyridine

Welcome to the technical support center for 4-Methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this heterocyclic compound in aqueous and polar solvents. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Naphthyridine scaffolds, like 4-Methyl-1,5-naphthyridine, are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, their often planar, aromatic nature can lead to poor aqueous solubility, a significant hurdle for biological assays and formulation development.[2][3] This guide provides a structured approach to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues you may be facing in the lab.

Q1: My 4-Methyl-1,5-naphthyridine, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic and very common problem known as "solvent-shifting" precipitation. Your compound is highly soluble in the organic solvent (DMSO) but much less so in the aqueous buffer. When you dilute the stock, the solvent environment rapidly changes from predominantly organic to aqueous, causing the compound to crash out of solution. Here’s a systematic approach to troubleshoot this:

Initial Steps & Quick Fixes:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v), and ideally below 0.5% in your aqueous solution.[4] While this may not always be possible depending on the required final concentration of your compound, it's the first and simplest variable to adjust.

  • Increase Mixing/Agitation: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. This can sometimes help to keep the compound transiently in a supersaturated state long enough for your experiment. However, this is not a robust solution for long-term stability.

  • Gentle Heating: For some compounds, a slight increase in temperature can improve solubility.[2] Be cautious, as this can affect the stability of your compound or other components in your assay. Always perform a small-scale test to check for thermal degradation.

If the above steps are insufficient, you will need to employ more advanced formulation strategies:

  • pH Adjustment: As a nitrogen-containing heterocycle, 4-Methyl-1,5-naphthyridine is likely a weak base.[5] Its solubility will therefore be pH-dependent. By lowering the pH of your aqueous buffer, you can protonate the nitrogen atoms, leading to the formation of a more soluble salt form. A preliminary experiment to determine the pH-dependent solubility profile is highly recommended.[5]

  • Co-solvency: If reducing the DMSO concentration isn't feasible, consider using a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar compounds by reducing the polarity of the solvent mixture.[6]

Q2: I need to prepare an aqueous formulation of 4-Methyl-1,5-naphthyridine for an in vivo study, but the required concentration is unachievable in simple buffers. What are my options?

A2: Achieving high concentrations of poorly soluble compounds for in vivo studies requires more advanced formulation techniques. Here are some of the most effective strategies, moving from simpler to more complex approaches:

  • pH Adjustment & Salt Formation: As mentioned previously, leveraging the basic nature of the naphthyridine ring is a powerful strategy.[5] You can either adjust the pH of the formulation vehicle or, for a more stable solution, consider forming a salt of your compound. Salt formation is a very common and effective method to increase the solubility and dissolution rate of ionizable drugs.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules like 4-Methyl-1,5-naphthyridine, forming an "inclusion complex" that has significantly improved aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used, low-toxicity option for in vivo studies.[2]

  • Amorphous Solid Dispersions: This technique involves dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state.[2] The amorphous form of a compound has a higher free energy and is therefore more soluble than its stable crystalline form. This is a common strategy in pharmaceutical formulation development to enhance both solubility and dissolution rate.[4]

  • Nanosuspensions: If other methods fail to provide the desired concentration, creating a nanosuspension can be an effective approach. This involves reducing the particle size of the compound to the nanometer range, which dramatically increases the surface area for dissolution.[12][13]

Experimental Protocols

Here are detailed, step-by-step protocols for some of the key solubility enhancement techniques discussed above.

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine if adjusting the pH is a viable strategy for your compound.

Materials:

  • 4-Methyl-1,5-naphthyridine

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of solid 4-Methyl-1,5-naphthyridine to a known volume of each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker for 24-48 hours to ensure equilibrium is reached.[5]

  • After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of 4-Methyl-1,5-naphthyridine in the diluted samples using a validated HPLC or UV-Vis method.

  • Plot the measured solubility against the pH of the buffers to visualize the pH-solubility profile.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple and economical method for preparing cyclodextrin inclusion complexes in a laboratory setting.[9]

Materials:

  • 4-Methyl-1,5-naphthyridine

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Drying oven or vacuum desiccator

Procedure:

  • Place a known amount of the cyclodextrin in the mortar.

  • Add a small amount of water to the cyclodextrin and triturate to form a paste.

  • Slowly add a pre-weighed amount of 4-Methyl-1,5-naphthyridine to the paste while continuously kneading with the pestle for a specified period (e.g., 30-60 minutes).

  • Dry the resulting mixture in an oven at a controlled temperature or in a vacuum desiccator until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a fine powder.

  • The solubility of this powder can then be tested in aqueous media and compared to the uncomplexed compound.

Data Presentation & Visualization

To aid in your decision-making process, the following table summarizes common co-solvents that can be used for in vitro and in vivo studies.

Co-solventTypical Concentration Range (in vivo)Notes
Propylene Glycol (PG)10-40%A commonly used, low-toxicity co-solvent.
Polyethylene Glycol 400 (PEG 400)10-60%Can significantly enhance the solubility of nonpolar compounds.
Ethanol< 10%Use with caution due to potential pharmacological effects.
Dimethyl Sulfoxide (DMSO)< 10%Generally limited to topical or certain parenteral routes due to toxicity concerns at higher concentrations.
Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for approaching solubility issues with 4-Methyl-1,5-naphthyridine.

Solubility_Workflow start Start: Poor Aqueous Solubility check_ionizable Is the compound ionizable? (Likely yes, as it's a basic heterocycle) start->check_ionizable ph_adjust Strategy 1: pH Adjustment (Lower pH for basic compound) check_ionizable->ph_adjust Yes cosolvency Strategy 3: Co-solvency (e.g., PEG 400, Propylene Glycol) check_ionizable->cosolvency No / Insufficient salt_formation Strategy 2: Salt Formation ph_adjust->salt_formation For more stability end_soluble Sufficient Solubility Achieved ph_adjust->end_soluble Sufficient salt_formation->cosolvency Insufficient salt_formation->end_soluble Sufficient cyclodextrin Strategy 4: Cyclodextrin Complexation (e.g., HP-β-CD) cosolvency->cyclodextrin Insufficient cosolvency->end_soluble Sufficient solid_dispersion Strategy 5: Amorphous Solid Dispersion cyclodextrin->solid_dispersion Insufficient cyclodextrin->end_soluble Sufficient nanosuspension Strategy 6: Nanosuspension solid_dispersion->nanosuspension Insufficient solid_dispersion->end_soluble Sufficient nanosuspension->end_soluble Sufficient

Caption: A workflow for selecting a solubility enhancement strategy.

Experimental Workflow for Preparing an Amorphous Solid Dispersion

This diagram outlines the general steps for preparing an amorphous solid dispersion using the solvent evaporation method.

ASD_Workflow step1 1. Dissolution: Dissolve 4-Methyl-1,5-naphthyridine and a polymer (e.g., PVP, HPMC) in a common volatile solvent. step2 2. Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film. step1->step2 step3 3. Drying: Further dry the solid film in a vacuum oven to remove residual solvent. step2->step3 step4 4. Milling & Sieving: Mill the dried solid dispersion and pass it through a sieve to obtain a uniform powder. step3->step4 step5 5. Characterization: Analyze the powder for amorphicity (e.g., XRD), dissolution rate, and solubility. step4->step5

Caption: Workflow for amorphous solid dispersion preparation.

References

Sources

Reference Data & Comparative Studies

Validation

GC-MS and LC-MS fragmentation pattern validation for 4-Methyl-1,5-naphthyridine

Orthogonal Mass Spectrometry Validation for 4-Methyl-1,5-naphthyridine: GC-MS vs. LC-MS/MS Executive Overview 4-Methyl-1,5-naphthyridine is a privileged bicyclic heteroaromatic scaffold critical to the development of adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Mass Spectrometry Validation for 4-Methyl-1,5-naphthyridine: GC-MS vs. LC-MS/MS

Executive Overview

4-Methyl-1,5-naphthyridine is a privileged bicyclic heteroaromatic scaffold critical to the development of advanced therapeutics, including novel azetidinyl ketolide antibiotics[1] and Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K) inhibitors[2]. Because the methyl substitution dictates the molecule's steric and electronic properties, rigorous structural validation is mandatory. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, providing researchers with self-validating protocols for both structural elucidation and pharmacokinetic quantitation.

Mechanistic Causality in Ionization & Fragmentation

Electron Impact (GC-MS): The Hard Ionization Paradigm In GC-MS, 70 eV electron bombardment strips an electron from the electron-deficient naphthyridine core, yielding a highly stable radical cation [M]∙+ at m/z 144. The presence of the C4-methyl group drives a specific, thermodynamically favored rearrangement: the loss of a hydrogen radical ( −1 Da) to form a resonance-stabilized azatropylium-like cation at m/z 143. Subsequent thermal degradation and ring-opening lead to the expulsion of neutral hydrogen cyanide (HCN, −27 Da), yielding a secondary fragment at m/z 116[3]. This hard ionization profile is highly reproducible and serves as the gold standard for structural confirmation.

Electrospray Ionization (LC-MS/MS): The Soft Ionization Paradigm Conversely, LC-MS/MS utilizes Electrospray Ionization (ESI) to gently protonate the basic nitrogen atoms (typically N1 or N5) in the liquid phase, generating an intact, even-electron precursor ion [M+H]+ at m/z 145[1]. During Collision-Induced Dissociation (CID), the even-electron rule dictates the loss of neutral molecules. The primary transition involves the cleavage of the heterocyclic ring, expelling HCN to produce a product ion at m/z 118[4]. A secondary, higher-energy transition involves the loss of a methyl radical ( −15 Da) to m/z 130, which serves as a diagnostic marker for the methyl substitution[2].

Quantitative Comparison: GC-MS vs. LC-MS/MS

ParameterGC-MS (Electron Impact)LC-MS/MS (Electrospray Ionization)
Ionization Energy 70 eV (Hard Ionization)3–5 kV (Soft Ionization)
Primary Precursor Ion m/z 144 [M]∙+ m/z 145 [M+H]+
Key Diagnostic Fragments m/z 143, m/z 116m/z 118, m/z 130
Sensitivity (LOD) ~10–50 ng/mL~0.1–1 ng/mL
Matrix Suitability Volatile, non-polar matrices (e.g., DCM)Complex biological fluids (e.g., plasma, serum)
Primary Application Synthesis impurity profiling, structural elucidationHigh-throughput pharmacokinetic (PK) quantitation

Self-Validating Experimental Protocols

To guarantee trustworthiness and data integrity, both protocols below incorporate a System Suitability Test (SST) and an internal standard (IS). We recommend using a structural analog, such as 2-Methyl-1,5-naphthyridine, which elutes at a distinct retention time but exhibits nearly identical ionization efficiency, acting as a self-validating control for matrix suppression and instrument drift[4].

Protocol 1: GC-EI-MS Structural Confirmation

Objective: Validate synthesis purity and confirm the methyl substitution position.

  • Causality: Derivatization is unnecessary as 4-methyl-1,5-naphthyridine is sufficiently volatile. A non-polar capillary column (e.g., HP-5MS) is chosen to separate the analyte from polar synthesis byproducts based on boiling point and partition coefficient.

  • Step 1 (Sample Preparation): Dissolve 1 mg of the 4-Methyl-1,5-naphthyridine sample in 1 mL of MS-grade dichloromethane (DCM). Spike with 10 µL of 2-Methyl-1,5-naphthyridine (100 µg/mL) as the IS.

  • Step 2 (System Suitability): Inject a blank DCM sample followed by the IS to ensure a stable baseline and the absolute absence of column carryover.

  • Step 3 (Injection): Inject 1 µL in split mode (10:1 ratio) at an inlet temperature of 250°C to prevent detector saturation.

  • Step 4 (Chromatography): Utilize a temperature gradient starting at 60°C (hold 1 min), ramping at 15°C/min to 280°C (hold 5 min) using Helium as the carrier gas (1.0 mL/min).

  • Step 5 (Detection): Operate the MS in full scan mode (m/z 50–300) with the ion source at 230°C. Extract ion chromatograms (EIC) for m/z 144 and 143 to confirm the diagnostic azatropylium fragmentation signature.

Protocol 2: LC-ESI-MS/MS Pharmacokinetic Quantitation

Objective: Quantify 4-Methyl-1,5-naphthyridine traces in complex biological matrices.

  • Causality: Plasma contains proteins and phospholipids that cause severe ion suppression in ESI. Protein precipitation (PPT) crashes out these macromolecules, while Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product transitions, filtering out isobaric background noise[2].

  • Step 1 (Sample Preparation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the IS. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 2 (Chromatography): Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm). Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Note: Formic acid acts as a crucial proton donor, maximizing [M+H]+ yield in the ESI+ source.

  • Step 3 (Gradient): Run a fast gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Step 4 (MRM Detection):

    • Analyte Quantifier Transition: m/z 145 118 (Collision Energy: 25 eV).

    • Analyte Qualifier Transition: m/z 145 130 (Collision Energy: 35 eV).

    • IS Transition: m/z 145 118 (Differentiated by retention time).

  • Step 5 (Validation): Calculate the peak area ratio of analyte/IS. The system is self-validating if the qualifier/quantifier ion ratio remains within ± 20% of the reference standard across all biological replicates.

Fragmentation Logic Diagram

MS_Fragmentation_Logic M 4-Methyl-1,5-naphthyridine Precursor Molecule GC GC-MS (EI) Hard Ionization M->GC Electron Bombardment LC LC-MS/MS (ESI+) Soft Ionization M->LC Protonation EI_M [M]•+ m/z 144 GC->EI_M ESI_M [M+H]+ m/z 145 LC->ESI_M EI_F1 [M-H]+ m/z 143 (Azatropylium) EI_M->EI_F1 -H• (-1 Da) EI_F2 [M-H-HCN]+ m/z 116 EI_F1->EI_F2 -HCN (-27 Da) ESI_F1 [M+H-HCN]+ m/z 118 ESI_M->ESI_F1 CID: -HCN (-27 Da) ESI_F2 [M+H-CH3•]•+ m/z 130 ESI_M->ESI_F2 CID: -CH3• (-15 Da)

Divergent MS fragmentation pathways of 4-Methyl-1,5-naphthyridine via GC-EI and LC-ESI-CID.

References

  • Process Development of a Novel Azetidinyl Ketolide Antibiotic. ACS Publications. [Link]

  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. ACS Publications.[Link]

  • Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. MDPI. [Link]

Sources

Comparative

A Comparative Analysis of Fluorescence Quantum Yield: 4-Methyl-1,5-naphthyridine vs. Quinoline

A Senior Application Scientist's Guide to Photophysical Characterization In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among them,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Photophysical Characterization

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among them, quinoline and its bioisosteres, the naphthyridines, form the core of numerous functional molecules. While their applications are vast, their utility in fluorescence-based assays and optoelectronic devices is dictated by their photophysical properties, chief among them the fluorescence quantum yield (Φf). This guide provides a comprehensive framework for evaluating and comparing the fluorescence quantum yield of 4-Methyl-1,5-naphthyridine against the well-known quinoline scaffold.

This document moves beyond a simple recitation of facts, offering a deep dive into the structural rationale for their differing emission efficiencies and presenting a rigorous, field-proven experimental protocol for their characterization.

Theoretical Framework: Structural Origins of Fluorescence in N-Heterocycles

The fluorescence quantum yield is a direct measure of a molecule's efficiency in converting absorbed light into emitted light.[1] It is defined as the ratio of photons emitted to photons absorbed.[2][3] For aromatic N-heterocycles like quinoline and the naphthyridines, this efficiency is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways.

The primary culprit for the typically low fluorescence of N-heterocycles is the presence of non-bonding electrons (n-electrons) on the nitrogen atom(s). These electrons introduce energetically low-lying singlet excited states of n,π* character. Deactivation from these n,π* states is often dominated by highly efficient intersystem crossing (ISC) to the triplet manifold, a non-radiative process that effectively quenches fluorescence.[4] This stands in contrast to their carbocyclic analogs (e.g., naphthalene), where the lowest excited singlet state is of π,π* character, leading to more favorable radiative decay.

  • Quinoline: Possesses a single nitrogen atom. Its fluorescence is known to be weak in non-polar solvents, with quantum yields often reported to be less than 1%.[4] This is a direct consequence of an efficient ISC pathway from the lowest n,π* singlet state.

  • 4-Methyl-1,5-naphthyridine: This isomer contains two nitrogen atoms within its fused ring system. The introduction of a second nitrogen atom is expected to further increase the density of n,π* states and enhance the rate of non-radiative decay processes, leading to a predicted lower quantum yield compared to quinoline. The methyl group at the 4-position is a weak electron-donating group and, while it can modulate the electronic landscape, its effect is generally insufficient to overcome the powerful quenching mechanism introduced by the two nitrogen atoms.[5][6]

Solvent polarity can also play a critical role. Polar solvents can selectively stabilize the π,π* excited state more than the n,π* state, sometimes raising the energy of the π,π* state above the n,π* state, which can lead to an increase in fluorescence quantum yield.[1][7]

Experimental Design: The Comparative Method for Quantum Yield Determination

To empirically validate these theoretical predictions, a robust experimental protocol is required. The most reliable and widely adopted method for measuring the fluorescence quantum yield of a solution is the comparative method.[2][3] This technique, detailed by Williams et al., involves comparing the fluorescence of the test sample to that of a well-characterized fluorescence standard with a known quantum yield.

The core principle is that if the standard and test samples have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[2] The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)[1][2]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.

This multi-point approach, plotting intensity versus a range of absorbances, is more accurate than a single-point measurement as it confirms linearity and ensures the validity of the Beer-Lambert law in the tested concentration range.[8]

G cluster_prep PART 1: Sample & Standard Preparation cluster_measure PART 2: Spectroscopic Measurement cluster_analysis PART 3: Data Analysis & Calculation prep_stock Prepare Stock Solutions (Quinoline, 4-M-1,5-N, Standard) prep_series Create Dilution Series (5-6 concentrations each) prep_stock->prep_series absorbance_check Ensure Absorbance < 0.1 at Excitation Wavelength prep_series->absorbance_check measure_abs Measure UV-Vis Absorbance Spectra absorbance_check->measure_abs measure_fluor Measure Fluorescence Emission Spectra (Same λex for all) measure_abs->measure_fluor integrate_fluor Integrate Area Under Emission Curves measure_fluor->integrate_fluor plot_data Plot Integrated Fluorescence vs. Absorbance for each compound integrate_fluor->plot_data calc_grad Calculate Gradient (Slope) of each linear fit plot_data->calc_grad calc_qy Calculate Φx using the Comparative Equation calc_grad->calc_qy result result calc_qy->result Final Quantum Yields

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Detailed Experimental Protocol

This protocol provides a self-validating system for the accurate determination of Φf.

3.1. Materials and Instrumentation

  • Test Compounds: 4-Methyl-1,5-naphthyridine, Quinoline (high purity, >98%).

  • Quantum Yield Standard: Quinine sulfate (fluorescence grade).

  • Solvents:

    • 0.1 M Sulfuric acid (H₂SO₄) for quinine sulfate standard.

    • Ethanol (spectroscopic grade) for test compounds.

  • Instrumentation:

    • Calibrated UV-Vis Spectrophotometer.

    • Calibrated Spectrofluorometer with a thermostatted cell holder.

    • 1 cm path length quartz cuvettes.

3.2. Selection of the Quantum Yield Standard Quinine sulfate in 0.1 M H₂SO₄ is an excellent standard in this case. Its quantum yield is well-established (Φf = 0.54), it absorbs strongly in the UV region where the test compounds absorb, and it is photochemically stable.[9]

3.3. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance of ~0.5 at 350 nm.

  • Test Stock Solutions: Prepare stock solutions of quinoline and 4-Methyl-1,5-naphthyridine in ethanol with an absorbance of ~0.5 at their respective absorption maxima.

  • Serial Dilutions: From each stock solution, prepare a series of at least five dilutions. The absorbance of the most concentrated solution in each series should not exceed 0.1 at the chosen excitation wavelength. This critical step minimizes the inner filter effect, where emitted light is reabsorbed by other molecules in the solution.[1]

  • Solvent Blank: Prepare a cuvette with the pure solvent (ethanol) for background correction.

3.4. Spectroscopic Measurements

  • Set Excitation Wavelength (λex): Choose a λex at which both the test samples and the standard exhibit significant absorbance, for instance, 350 nm.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for every prepared solution (standards and test samples) from ~250 nm to 500 nm.

    • Note the precise absorbance value at the chosen excitation wavelength (350 nm) for each solution.

  • Fluorescence Measurements:

    • Set the spectrofluorometer with the excitation wavelength at 350 nm. Use identical excitation and emission slit widths for all measurements.

    • Record the fluorescence emission spectrum for each solution, scanning a range that covers the entire emission profile (e.g., 370 nm to 700 nm).

    • Ensure to record a spectrum for the solvent blank to subtract any background signal (e.g., Raman scattering).

  • Data Processing:

    • Correct all emission spectra by subtracting the solvent blank spectrum.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

3.5. Data Analysis and Calculation

  • Plot the Data: For each compound (standard, quinoline, 4-Methyl-1,5-naphthyridine), create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).

  • Determine the Gradient: Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad). The line should pass through the origin, and the R² value should be >0.99, confirming a linear relationship.

  • Calculate the Quantum Yield: Use the equation provided in Section 2. Since the solvent for the test samples (ethanol, η ≈ 1.361) is different from the standard (0.1 M H₂SO₄, η ≈ 1.333), the refractive index term must be included.

Anticipated Results and Data Summary

The experimental data can be summarized for clear comparison. While the exact value for 4-Methyl-1,5-naphthyridine must be determined experimentally, we can predict its properties based on chemical principles.

CompoundSolventλabs (nm)λem (nm)Known/Predicted Φf
Quinine Sulfate (Standard) 0.1 M H₂SO₄~350~4500.54
Quinoline Ethanol~310~350< 0.01 [4]
4-Methyl-1,5-naphthyridine Ethanol~315~360Predicted < 0.01
Interpretation and Scientific Discussion

The experimental results are expected to confirm the theoretical predictions. The quantum yield for quinoline will likely be very low, validating previous findings.[4] The key finding will be the experimentally determined value for 4-Methyl-1,5-naphthyridine, which is hypothesized to be even lower than that of quinoline.

This anticipated result can be attributed to the following:

  • Increased Non-Radiative Decay: The presence of two nitrogen atoms in the 1,5-naphthyridine core provides two sites for n→π* transitions. This increases the probability of intersystem crossing to the triplet state, a non-radiative pathway that outcompetes fluorescence for de-excitation of the excited singlet state.

  • Minimal Inductive Effect: The electron-donating methyl group has only a minor perturbative effect on the overall electronic structure.[5] It is not potent enough to significantly alter the energy ordering of the n,π* and π,π* states to favor fluorescence.

For researchers and drug development professionals, this has significant implications. While the 1,5-naphthyridine scaffold is a valuable pharmacophore, its native structure is unsuitable for applications requiring high fluorescence output. If fluorescence is a desired property, chemical modifications would be necessary, such as rigidification of the structure, chelation with metal ions, or the introduction of strong push-pull electronic systems to favor a charge-transfer state with a high radiative decay rate.[1]

By following the rigorous protocol outlined in this guide, researchers can confidently determine the fluorescence quantum yield of novel compounds, ground their findings in solid photophysical principles, and make informed decisions in the design of next-generation molecular probes and materials.

References

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine - Department of Chemistry. [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

  • Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific. [Link]

  • The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv. Digital Commons@DePaul. [Link]

  • Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

  • Fluorescence quantum-yield measurement of 1b (mol/L concentration...). ResearchGate. [Link]

  • Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Publishing. [Link]

  • Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines. ACS Omega. [Link]

  • Factors Influencing Fluorescence. Scribd. [Link]

  • Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM. PubMed. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM. ResearchGate. [Link]

  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. PubMed. [Link]

  • Yield, R f -Values and Quantum Yield of Fluorescence Φ.. ResearchGate. [Link]

  • FACTORS AFFECTING FLURESCENSE INTENSITY. Scribd. [Link]

  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. ResearchGate. [Link]

  • Supplementary Information for: pH-switchable fluorescent probes for logic gates. RSC Advances. [Link]

  • Fluorescence Quantum Yield Measurements. PMC. [Link]

  • The Electronic Absorption Spectrum of 1,5-Naphthyridine in the Vapor Phase. DTIC. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Development of methodologies for synthesis of 4-hydroxy-[2][10]naphthyridine-3-carbonitriles. ScienceDirect. [Link]

  • Measurement of fluorescence quantum yields. The Royal Society of Chemistry. [Link]

  • Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. RSC Publishing. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-1,5-naphthyridine proper disposal procedures

Operational and Disposal Protocols for 4-Methyl-1,5-naphthyridine For drug development professionals and synthetic chemists, 4-Methyl-1,5-naphthyridine (CAS 7675-33-4) serves as a critical scaffold in the design of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocols for 4-Methyl-1,5-naphthyridine

For drug development professionals and synthetic chemists, 4-Methyl-1,5-naphthyridine (CAS 7675-33-4) serves as a critical scaffold in the design of kinase inhibitors, antimicrobial agents, and novel coordination complexes[1][2]. However, its nitrogen-rich heterocyclic structure demands stringent operational safety and disposal protocols. Improper handling can lead to target organ toxicity, while incorrect disposal can result in the release of highly toxic nitrogen oxides (NOx) into the environment[3][4].

This guide provides a comprehensive, self-validating framework for the handling and disposal of 4-Methyl-1,5-naphthyridine, ensuring strict compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile and Mechanistic Hazard Analysis

Understanding the physicochemical properties of 4-Methyl-1,5-naphthyridine is essential for predicting its behavior in waste streams. The 1,5-naphthyridine core contains two sp2-hybridized nitrogen atoms. This renders the molecule weakly basic, allowing it to coordinate with heavy metals or react exothermically with strong acids.

Table 1: Physicochemical and Hazard Summary for 4-Methyl-1,5-naphthyridine

Property / MetricValue / DescriptionOperational Implication
CAS Registry Number 7675-33-4[1]Essential for accurate waste manifest tracking and regulatory compliance.
Chemical Class Nitrogenous HeterocycleGenerates toxic nitrogen oxides (NOx) upon combustion; requires specialized incineration[4].
Primary Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3][5]Requires strict engineering controls (fume hood) to prevent respiratory tract and mucosal irritation.
Incompatibilities Strong oxidizing agents, strong acidsHigh risk of exothermic degradation; must be strictly segregated in waste storage areas.

Self-Validating Operational Protocol for Chemical Handling

To ensure absolute safety, laboratories must implement a self-validating system where each procedural step inherently verifies the success of the previous one.

  • Step 1: Engineering Control Verification

    • Action: Conduct all operations involving 4-Methyl-1,5-naphthyridine inside a certified chemical fume hood[3].

    • Causality: The compound can form fine, irritating dusts. Negative pressure prevents aerosolized particles from entering the operator's breathing zone.

    • Validation: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; a continuous inward pull visually validates active negative pressure.

  • Step 2: PPE and Material Preparation

    • Action: Don chemically resistant nitrile gloves (minimum 0.11 mm thickness, BS EN 374:2003 standard), a flame-retardant lab coat, and tightly fitting safety goggles[3].

    • Validation: Perform a tactile glove-inflation test (trapping air and squeezing) prior to donning to ensure zero micro-punctures.

  • Step 3: Dispensing and Weighing

    • Action: Use anti-static weighing boats and grounded spatulas. Minimize agitation to prevent aerosolization.

    • Validation: The balance reading must remain perfectly stable (no drifting). A drifting reading indicates that static charge is dispersing the toxic compound into the ambient air, requiring immediate recalibration of the static eliminator.

Waste Segregation and Disposal Workflows

The disposal of 4-Methyl-1,5-naphthyridine must strictly adhere to Resource Conservation and Recovery Act (RCRA) guidelines (or regional equivalents) due to its toxicity and environmental persistence[6]. Never dispose of this compound in municipal trash or standard wastewater systems.

DisposalWorkflow Node1 Waste Generation: 4-Methyl-1,5-naphthyridine Node2 Determine Waste Matrix Node1->Node2 Node3 Solid Waste (Contaminated PPE/Silica) Node2->Node3 Solids Node4 Liquid Waste (Reaction Mother Liquor) Node2->Node4 Liquids Node5 Segregate into RCRA-Approved Containers Node3->Node5 Node4->Node5 Node6 Label as Toxic/Irritant (Contains Nitrogen Heterocycle) Node5->Node6 Node7 High-Temperature Incineration (>1000°C) for NOx Control Node6->Node7

Caption: Workflow for the segregation and disposal of 4-Methyl-1,5-naphthyridine waste streams.

Step-by-Step Disposal Procedure:

  • Matrix Identification: Separate waste into solid (e.g., empty reagent vials, contaminated silica gel from chromatography, filter paper) and liquid streams.

  • Liquid Waste Segregation:

    • If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), place it in the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., ethyl acetate, methanol), place it in the Non-Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature profile. Improper combustion of halogens in the presence of organic matter leads to the formation of highly toxic, environmentally persistent dioxins.

  • Solid Waste Containment: Place all solid waste in a heavy-duty, puncture-resistant polyethylene bag. Double-bag the waste and seal it with a zip-tie to prevent vapor escape.

  • Labeling: Clearly label all containers with "Hazardous Waste: Contains 4-Methyl-1,5-naphthyridine (Toxic, Irritant)". Include the date of initial waste accumulation to comply with standard 90-day storage limits.

  • Final Destruction: Transfer the waste to the facility's Environmental Health and Safety (EHS) department. The mandatory destruction method is high-temperature incineration equipped with NOx scrubbers, as burning nitrogenous heterocycles releases toxic nitrogen oxides (NO, NO2)[4].

Spill Response and Decontamination

In the event of a localized spill inside the fume hood, immediate and methodical action prevents aerosolization and operator exposure.

  • Step 1: Containment

    • Cover the spillage with a suitable solid absorbent material (e.g., vermiculite, sand, or a proprietary chemical binder)[3]. Causality: Do not sweep dry powder directly, as mechanical friction generates respirable dust that bypasses standard safety goggles.

  • Step 2: Neutralization and Collection

    • Dampen the absorbent slightly with a dilute, mildly acidic solution (e.g., 1% acetic acid). Causality: The acid protonates the basic naphthyridine nitrogens, converting the free base into a salt. This drastically reduces its volatility and increases its water solubility for easier cleanup.

    • Use a non-sparking scoop to transfer the slurry into a wide-mouth, sealable hazardous waste container.

  • Step 3: Surface Decontamination

    • Wash the spill area with copious amounts of soap and water for at least 15 minutes[3].

    • Validation: Swab the decontaminated area with a piece of filter paper and inspect it under a handheld UV lamp (365 nm). Because naphthyridine derivatives often exhibit distinct fluorescence under UV light, a complete lack of fluorescence on the swab confirms successful, 100% decontamination.

References

  • Alfa Chemistry. "CAS 7675-52-7 Nps-met-oh dcha - Alfa Chemistry." alfa-chemistry.com.
  • Brown, D. J. "THE NAPHTHYRIDINES." digitallibrary.co.in.
  • Chemdor Chemicals L.L.C. "1,5-Naphthyridine Safety Data Sheet (SDS) | CAS: 254-79-5." chemdor.com.
  • Tocris Bioscience. "Safety Data Sheet - Tocris Bioscience." tocris.com.
  • Combi-Blocks, Inc. "HF-6573 - Safety Data Sheet." combi-blocks.com.
  • Environmental Science & Technology - ACS Publications. "Functionalized Sol−Gels for Selective Copper(II) Separation." acs.org.

Sources

Handling

Personal protective equipment for handling 4-Methyl-1,5-naphthyridine

Advanced Operational and Safety Guide for Handling 4-Methyl-1,5-naphthyridine As researchers and drug development professionals, we frequently utilize functionalized heterocycles to overcome complex pharmacological chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide for Handling 4-Methyl-1,5-naphthyridine

As researchers and drug development professionals, we frequently utilize functionalized heterocycles to overcome complex pharmacological challenges, such as antimicrobial resistance. 4-Methyl-1,5-naphthyridine (CAS: 7675-33-4) is a critical synthetic building block, notably utilized in the development of azetidinyl ketolides designed to treat multidrug-resistant community-acquired respiratory tract infections [1][2]. While its structural properties—specifically its rigid bicyclic framework and electron-rich nitrogens—are invaluable for optimizing the pharmacokinetic profiles of macrolide antibiotics, these same properties demand rigorous safety and handling protocols.

Mechanistic Hazard Assessment (Causality & Risk)

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The 1,5-naphthyridine core is a fused bicyclic system containing two nitrogen atoms.

  • Dermal and Ocular Toxicity (H315, H319): The lone electron pairs on the sp2-hybridized nitrogen atoms confer significant Lewis basicity and nucleophilicity. This basicity allows the molecule to readily interact with, deprotonate, and disrupt the lipid bilayers of the stratum corneum and mucous membranes, leading to acute dermal and ocular irritation.

  • Respiratory Irritation (H335): As a low-molecular-weight organic solid (MW: 144.17 g/mol ), fine dust or aerosols generated during weighing can easily penetrate the lower respiratory tract[3]. The basicity of the compound causes immediate irritation to the moist pulmonary tissues[4].

Consequently, our operational plans must act as a self-validating system to prevent any direct dermal contact or inhalation exposure, treating the compound as a potent irritant and potential systemic toxin.

Quantitative Personal Protective Equipment (PPE) Matrix

The following table summarizes the required PPE based on quantitative risk levels and operational scale.

PPE CategoryStandard Operations (< 5g, Fume Hood)High-Risk Operations (> 5g, Open Transfer, Scale-up)
Eye/Face Protection ANSI Z87.1 compliant safety goggles.Full-face shield worn over safety goggles.
Hand Protection Double-layered nitrile gloves (≥ 0.11 mm).Heavy-duty butyl rubber or laminated film gloves.
Body Protection Flame-retardant (FR) laboratory coat.Tyvek® chemical suit or impermeable apron over FR coat.
Respiratory Protection Not required if inside a certified fume hood.NIOSH-approved N95 or P100 particulate respirator.

Operational Plan & Handling Protocol

Every step in the handling process must minimize the generation of airborne particulates and prevent static accumulation, which can cause the powder to disperse unpredictably. This protocol is grounded in standardized prudent laboratory practices [5][6].

Step-by-Step Methodology:

  • Preparation & Verification: Verify that the Class II chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can cause exothermic reactions.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static cloth. 4-Methyl-1,5-naphthyridine powder can hold a static charge, significantly increasing the risk of aerosolization during transfer.

  • Weighing: Tare a sealable weighing boat or a vial equipped with a septum. Open the primary chemical container only within the deepest part of the fume hood (at least 6 inches from the sash) to ensure maximum capture velocity.

  • Transfer: Transfer the required mass using a grounded stainless-steel spatula. Immediately seal the weighing vessel before removing it from the balance area to prevent cross-contamination.

  • Reaction Setup: Introduce the compound to the reaction vessel under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation and minimize fire risks associated with organic dust.

SafeHandling Start 1. Risk Assessment & PPE Donning FumeHood 2. Transfer to Class II Fume Hood Start->FumeHood Verify airflow >100 fpm Weighing 3. Weighing via Closed-System Balance FumeHood->Weighing Minimize static charge Reaction 4. Reaction Setup (Inert Atmosphere) Weighing->Reaction Sealed transfer vessel Decon 5. Equipment Decontamination (10% Bleach/Acid Wash) Reaction->Decon Post-reaction quench

Figure 1: Operational workflow for safe handling and transfer of 4-Methyl-1,5-naphthyridine.

Spill Response & Disposal Plan

A spill of a basic heterocycle like 4-Methyl-1,5-naphthyridine requires immediate containment and neutralization to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response Protocol:

  • Evacuate and Assess: Evacuate personnel from the immediate vicinity. Don high-risk PPE (including a P100 respirator if the spill is outside the fume hood).

  • Containment: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth or dry sand). Do NOT use combustible absorbents like sawdust, as the basic nature of the compound can react unpredictably with organic matrices.

  • Neutralization: Lightly mist the solid spill with a dilute, weak acid (e.g., 5% acetic acid). This carefully protonates the naphthyridine nitrogens, reducing volatility and converting the free base into a more water-soluble, less hazardous acetate salt.

  • Collection: Sweep the absorbed mixture using a non-sparking tool into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill area with a 10% bleach solution to degrade residual organics, followed by copious amounts of water and soap.

Disposal Plan: Do not discharge into the municipal sewer system. The compound and all contaminated absorbents, gloves, and weighing materials must be treated as hazardous organic waste. Label the waste container clearly as "Hazardous Waste: Basic Organic Heterocycle (4-Methyl-1,5-naphthyridine)" and arrange for disposal via a licensed hazardous waste incineration facility in accordance with local environmental regulations [5][7].

References

  • Title: Discovery of Azetidinyl Ketolides for the Treatment of Susceptible and Multidrug Resistant Community-Acquired Respiratory Tract Infections Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory (NCBI Bookshelf) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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